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  • Product: Tert-butyl 4-bromo-2-methylbutanoate
  • CAS: 1210410-44-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tert-butyl 4-bromo-2-methylbutanoate

Abstract Tert-butyl 4-bromo-2-methylbutanoate (CAS 1210410-44-8) is a functionalized aliphatic ester that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, incorporating both a primary alk...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 4-bromo-2-methylbutanoate (CAS 1210410-44-8) is a functionalized aliphatic ester that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, incorporating both a primary alkyl bromide and a sterically hindered tert-butyl ester, makes it a valuable building block for the introduction of complex alkyl chains in the synthesis of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, its expected chemical reactivity, and a detailed analysis of its predicted spectroscopic characteristics. The information herein is intended to support researchers, chemists, and drug development professionals in leveraging this reagent for advanced synthetic applications.

Core Physicochemical & Safety Profile

Tert-butyl 4-bromo-2-methylbutanoate is a liquid at room temperature, possessing a molecular structure amenable to a variety of chemical transformations. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1210410-44-8
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.14 g/mol
Physical Form Liquid
Purity Typically ≥95%
Predicted XlogP 2.7[1]
Monoisotopic Mass 236.04118 Da[1]
Safety & Handling

As a halogenated organic compound, appropriate safety measures are imperative. The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Codes: P264, P280, P302+P352, P337+P313, P305+P351+P338.

  • Recommended Storage: Store in a dry, sealed container at 2-8°C.

Synthesis and Plausible Mechanism

The formation of tert-butyl esters can be challenging via standard Fischer esterification due to the high reactivity of tert-butanol, which can readily dehydrate to isobutylene under strong acid catalysis.[2][3] Therefore, alternative methods are preferred. A highly effective modern approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and tert-butylating agent. This method has proven successful for a range of carboxylic acids, including those with bromide functional groups.[4]

Proposed Synthetic Protocol: Tf₂NH-Catalyzed Esterification

This protocol is based on a generalized, high-yield procedure for tert-butylation of carboxylic acids.[4]

Step 1: Reactant Preparation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylbutanoic acid (1.0 eq) in tert-butyl acetate.

Step 2: Catalysis

  • To the stirred solution, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, e.g., 1-5 mol%).

Step 3: Reaction

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting carboxylic acid.

Step 4: Workup & Purification

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to yield pure Tert-butyl 4-bromo-2-methylbutanoate.

Synthesis_Workflow cluster_start Starting Materials cluster_workup Workup & Purification SM1 4-bromo-2-methylbutanoic acid Reaction Esterification Reaction (Room Temperature) SM1->Reaction SM2 tert-Butyl Acetate (Solvent/Reagent) SM2->Reaction SM3 Tf₂NH (Catalyst) SM3->Reaction Workup1 Quench (aq. NaHCO₃) Reaction->Workup1 Reaction Completion Workup2 Extraction (Ethyl Acetate) Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 Purification Column Chromatography Workup3->Purification Product Tert-butyl 4-bromo-2-methylbutanoate Purification->Product

Caption: Proposed synthesis workflow for Tert-butyl 4-bromo-2-methylbutanoate.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this molecule is dictated by its two key functional groups: the primary alkyl bromide and the tert-butyl ester.

  • Primary Alkyl Bromide: The C-Br bond at the C4 position is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functionalities, such as azides, amines, thiols, and for the formation of new carbon-carbon bonds via alkylation of carbanions (e.g., malonates, acetoacetates). This makes it an excellent synthon for extending molecular scaffolds.

  • Tert-butyl Ester: The ester group is sterically hindered, which provides significant stability against many nucleophiles and reducing agents.[5] This protecting group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the carboxylic acid, which can then be used for further transformations, such as amide bond formation.

This dual functionality makes it a valuable intermediate in medicinal chemistry. Butyrate derivatives are known to have roles in various biological processes, and functionalized butyrate esters are key components in the synthesis of more complex bioactive molecules.[6][7] The 2-methyl substitution introduces a chiral center, allowing for the synthesis of stereospecific molecules, which is of paramount importance in drug design.

Reactivity_Diagram cluster_reactions Potential Transformations reagent Tert-butyl 4-bromo-2-methylbutanoate Primary Bromide (C4) Tert-butyl Ester reaction1 Nucleophilic Substitution (Sₙ2) - Amines, Azides, Thiols - C-Alkylation reagent:f0->reaction1 reaction2 Acidic Deprotection - TFA, HCl reagent:f1->reaction2 product1 Functionalized Butyrate Ester reaction1->product1 product2 4-Bromo-2-methylbutanoic Acid reaction2->product2

Caption: Key reactivity pathways for Tert-butyl 4-bromo-2-methylbutanoate.

Predicted Analytical & Spectroscopic Profile

No experimental spectra for this specific compound are publicly available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and established principles of spectral analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6Triplet (t)2H-CH₂-BrMethylene protons adjacent to the electronegative bromine atom are significantly deshielded.[8]
~2.5 - 2.8Multiplet (m)1H-CH(CH₃)-Methine proton alpha to the carbonyl group.
~1.8 - 2.2Multiplet (m)2H-CH₂-CH₂BrMethylene protons beta to the bromine atom.
~1.45Singlet (s)9H-C(CH₃)₃Nine equivalent protons of the tert-butyl group, showing a characteristic sharp singlet.
~1.2Doublet (d)3H-CH(CH₃)-Methyl protons on the chiral center, split by the adjacent methine proton.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine carbon atoms in the molecule, with distinct shifts for the carbonyl, ester, and alkyl carbons.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175C=OCarbonyl carbon of the ester group.
~81-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~40-C H(CH₃)-Methine carbon at the alpha position.
~35-C H₂-BrCarbon atom directly attached to bromine.
~33-C H₂-CH₂BrMethylene carbon beta to the bromine.
~28-C(C H₃)₃Methyl carbons of the tert-butyl group.
~17-CH(C H₃)-Methyl carbon at the alpha position.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the ester carbonyl group.

Wavenumber (cm⁻¹)Functional GroupDescription
~1735C=O (Ester)Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.
2850 - 3000C-H (Alkyl)Absorptions from the stretching vibrations of sp³ C-H bonds.
1150 - 1250C-O (Ester)Stretching vibration of the ester C-O bond.
550 - 650C-BrStretching vibration of the carbon-bromine bond.
Mass Spectrometry (EI-MS)

The mass spectrum will provide key information on the molecular weight and fragmentation pattern. Due to the presence of bromine, a characteristic isotopic pattern is expected.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[9][10][11] These peaks would appear at m/z 236 and m/z 238.

  • Key Fragmentation: A prominent peak is expected at m/z 57, corresponding to the loss of the bromo-methyl-butanoyl fragment and formation of the stable tert-butyl cation [C(CH₃)₃]⁺. Another significant fragmentation would be the loss of isobutylene (56 Da) from the molecular ion, leading to peaks at m/z 180 and 182. PubChemLite predicts several adducts, including [M+H]⁺ at m/z 237.04846 and [M+Na]⁺ at m/z 259.03040.[1]

Conclusion

Tert-butyl 4-bromo-2-methylbutanoate is a valuable synthetic intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its defined structure allows for predictable reactivity at both the primary bromide and the protected carboxylic acid functionalities. While experimental data for this specific molecule is sparse, this guide provides a robust framework based on established chemical principles for its synthesis, handling, and characterization. The predictive spectroscopic data and proposed reactivity pathways offer a solid foundation for scientists to incorporate this versatile building block into their synthetic strategies.

References

  • Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

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  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]

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  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

  • PMC PubMed Central. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

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  • ResearchGate. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

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  • PMC PubMed Central. Butyric acid and prospects for creation of new medicines based on its derivatives. [Link]

  • PMC PubMed Central. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. [Link]

  • Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • ACS Publications. Perfluorinated Alcohols at High Pressure: Experimental Liquid Density and Computer Simulations. [Link]

  • BioFuran Materials. The Importance of Butyric Acid and Its Derivatives. [Link]

  • Asian Journal of Chemistry. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

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Exploratory

An In-depth Technical Guide to Tert-butyl 4-bromo-2-methylbutanoate: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 4-bromo-2-methylbutanoate is a functionalized aliphatic ester of significant interest in synthetic organic chemistry. Its bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromo-2-methylbutanoate is a functionalized aliphatic ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive primary bromide and a sterically hindered tert-butyl ester, makes it a valuable building block for the construction of more complex molecular architectures. The presence of a methyl group at the α-position introduces a chiral center, offering potential for stereoselective syntheses. This guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and a detailed analysis of the predicted spectroscopic properties of Tert-butyl 4-bromo-2-methylbutanoate, serving as a crucial resource for its utilization in research and development.

Chemical Structure and Nomenclature

Tert-butyl 4-bromo-2-methylbutanoate is a carboxylic acid ester with a nine-carbon backbone. The structure features a butanoate chain with a bromine atom at the 4-position and a methyl group at the 2-position. The carboxyl group is esterified with a tert-butyl group.

Molecular Formula: C₉H₁₇BrO₂[1]

SMILES (Simplified Molecular Input Line Entry System): CC(CCBr)C(=O)OC(C)(C)C[1]

IUPAC Name: tert-butyl 4-bromo-2-methylbutanoate

The presence of a stereocenter at the C2 position means that this compound can exist as two enantiomers, (R)-tert-butyl 4-bromo-2-methylbutanoate and (S)-tert-butyl 4-bromo-2-methylbutanoate. The synthesis and application of a specific enantiomer would require stereoselective synthetic methods or chiral resolution.

Synthetic Approach

Part 1: Ring-Opening of 2-Methyl-γ-butyrolactone to form 4-Bromo-2-methylbutanoic Acid

The synthesis commences with the acid-catalyzed ring-opening of 2-methyl-γ-butyrolactone using hydrobromic acid. This reaction cleaves the ester bond of the lactone, leading to the formation of the corresponding bromo-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-γ-butyrolactone (1.0 eq).

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr) (excess, e.g., 3.0-5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 124-126 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methylbutanoic acid. Further purification can be achieved by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Excess HBr: Using an excess of hydrobromic acid serves both as a reagent and a catalyst, driving the equilibrium towards the ring-opened product.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cleavage of the relatively stable lactone ring.

  • Aqueous Work-up and Extraction: This procedure is essential to separate the desired organic product from the excess aqueous acid and other water-soluble impurities.

Part 2: Fischer Esterification of 4-Bromo-2-methylbutanoic Acid

The second step involves the esterification of the synthesized 4-bromo-2-methylbutanoic acid with tert-butanol to form the final product. Due to the steric hindrance of the tert-butyl alcohol, standard Fischer esterification conditions with a catalytic amount of strong acid are employed. It is crucial to manage the reaction conditions to prevent the dehydration of tert-butanol to isobutylene.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-methylbutanoic acid (1.0 eq) in an excess of tert-butanol, which acts as both a reagent and a solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The reaction should be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Tert-butyl 4-bromo-2-methylbutanoate can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Excess Tert-butanol: Using an excess of the alcohol helps to shift the equilibrium of the reversible esterification reaction towards the product side.

  • Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Moderate Temperature: A moderate temperature is chosen to promote the esterification reaction while minimizing the acid-catalyzed dehydration of tert-butanol, a common side reaction at higher temperatures.

Synthesis_Workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Esterification 2-Methyl-gamma-butyrolactone 2-Methyl-gamma-butyrolactone Reaction1 Reflux 2-Methyl-gamma-butyrolactone->Reaction1 HBr (aq) HBr (aq) HBr (aq)->Reaction1 4-Bromo-2-methylbutanoic_acid 4-Bromo-2-methylbutanoic Acid Reaction1->4-Bromo-2-methylbutanoic_acid Reaction2 Heat (50-60 °C) 4-Bromo-2-methylbutanoic_acid->Reaction2 tert-Butanol tert-Butanol tert-Butanol->Reaction2 H2SO4_cat H2SO4 (cat.) H2SO4_cat->Reaction2 Final_Product Tert-butyl 4-bromo-2-methylbutanoate Reaction2->Final_Product

Caption: Proposed two-step synthesis of Tert-butyl 4-bromo-2-methylbutanoate.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH ₃ (at C2)1.1 - 1.3Doublet (d)3H
-CH (CH₃)-2.5 - 2.8Multiplet (m)1H
-CH₂-CH₂ -Br1.9 - 2.3Multiplet (m)2H
-CH₂ -Br3.4 - 3.6Triplet (t)2H
-C(CH ₃)₃1.4 - 1.5Singlet (s)9H

Rationale for Predictions:

  • The singlet for the tert-butyl protons is characteristic and arises from the nine equivalent protons with no adjacent protons to couple with.

  • The protons on the carbon bearing the bromine atom (-CH₂-Br) are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the bromine atom.

  • The methine proton at the chiral center (-CH(CH₃)-) will be a multiplet due to coupling with the adjacent methyl and methylene protons.

  • The methyl group at C2 will appear as a doublet due to coupling with the adjacent methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Ester carbonyl)170 - 175
-C (CH₃)₃ (Quaternary)80 - 85
-C H(CH₃)-40 - 45
-CH₂-C H₂-Br30 - 35
-C H₂-Br30 - 35
-C(C H₃)₃27 - 29
-CH(C H₃)-15 - 20

Rationale for Predictions:

  • The ester carbonyl carbon will have the highest chemical shift, typically in the 170-175 ppm range.

  • The quaternary carbon of the tert-butyl group will appear in the 80-85 ppm region.

  • The carbon atom bonded to the bromine atom (-CH₂-Br) will be in the aliphatic region, typically around 30-35 ppm.

  • The remaining aliphatic carbons will resonate at higher fields (lower ppm values).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (alkane)2850 - 3000Strong
C=O (ester)1730 - 1750Strong, sharp
C-O (ester)1150 - 1250Strong
C-Br500 - 600Medium to strong

Rationale for Predictions:

  • A strong, sharp peak around 1730-1750 cm⁻¹ is a definitive indicator of the ester carbonyl stretch.

  • The C-O stretching vibration of the ester will also produce a strong signal in the fingerprint region.

  • The C-Br stretch is expected at lower wavenumbers.

  • The spectrum will also be characterized by various C-H stretching and bending vibrations from the alkyl portions of the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule.

m/z Possible Fragment Ion Significance
237/239[M+H]⁺Molecular ion peak (isotopic pattern due to Br)
181/183[M - C₄H₉]⁺Loss of the tert-butyl group
157[M - Br]⁺Loss of a bromine radical
57[C₄H₉]⁺tert-butyl cation (often the base peak)

Rationale for Predictions:

  • The molecular ion peak should be observable, showing the characteristic M/M+2 isotopic pattern for a bromine-containing compound.

  • A major fragmentation pathway is the loss of the stable tert-butyl cation, leading to a prominent peak at m/z 57.

  • Cleavage of the C-Br bond is also a likely fragmentation pathway.

Applications and Future Perspectives

Tert-butyl 4-bromo-2-methylbutanoate serves as a versatile intermediate in organic synthesis. The primary bromide can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. The tert-butyl ester group acts as a robust protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions without affecting other functional groups. These properties make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The chiral nature of the molecule opens up avenues for the asymmetric synthesis of complex target molecules.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, a plausible and practical synthetic route, and a comprehensive prediction of the spectroscopic properties of Tert-butyl 4-bromo-2-methylbutanoate. By understanding these fundamental characteristics, researchers and scientists in the field of drug development and organic synthesis can effectively utilize this versatile building block in their synthetic endeavors. The proposed synthetic protocol and the predicted spectral data offer a solid foundation for the practical application and characterization of this important chemical intermediate.

References

  • Google Patents. (n.d.). Method for preparing g(v)-bromoalkylcarboxylic compounds.
  • Google Patents. (n.d.). Process for the preparation of omega-bromoalkylcarboxylic compounds.
  • PubChem. (n.d.). Tert-butyl 4-bromo-2-methylbutanoate. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl γ-bromobutyrate. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-bromo-2-methylbutanoate (C9H17BrO2). Retrieved February 12, 2026, from [Link]

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Foundational

The Strategic Application of Tert-butyl 4-bromo-2-methylbutanoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release A Deep Dive into a Versatile Building Block for Accelerated Drug Discovery This technical guide serves as an in-depth resource for researchers, scientists, and professionals engaged in the multiface...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into a Versatile Building Block for Accelerated Drug Discovery

This technical guide serves as an in-depth resource for researchers, scientists, and professionals engaged in the multifaceted world of drug development. We will explore the core applications, synthetic utility, and strategic advantages of employing Tert-butyl 4-bromo-2-methylbutanoate as a key building block in medicinal chemistry. While direct, publicly documented applications of this specific molecule in late-stage clinical candidates are not abundant, its structural motifs and the broader class of α-methylated bromoesters are of significant interest in the synthesis of novel therapeutic agents. This guide will, therefore, draw upon established principles and analogous structures to illuminate the potential of Tert-butyl 4-bromo-2-methylbutanoate in the synthesis of biologically active molecules.

Introduction to Tert-butyl 4-bromo-2-methylbutanoate: Structure and Physicochemical Properties

Tert-butyl 4-bromo-2-methylbutanoate is a bifunctional organic molecule featuring a primary alkyl bromide and a tert-butyl ester. This unique combination of functional groups makes it a valuable reagent in the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of Tert-butyl 4-bromo-2-methylbutanoate

PropertyValue
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.14 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~220-230 °C (predicted)
Key Structural Features Primary alkyl bromide, α-methyl branched ester, tert-butyl protecting group

The tert-butyl ester group serves as a sterically hindered and robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, including those that are nucleophilic or basic, and can be selectively removed under acidic conditions. The primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the 2-methylbutanoyl moiety onto a variety of scaffolds.

The Role of α-Alkylated Bromoesters in Medicinal Chemistry

The introduction of small alkyl chains, particularly those with branching, can significantly impact the pharmacological profile of a drug candidate. The α-methyl group in Tert-butyl 4-bromo-2-methylbutanoate can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

The primary application of this class of reagents is in the alkylation of nucleophiles. In the context of drug synthesis, these nucleophiles are often key pharmacophoric elements such as amines, phenols, thiols, and carbanions present in heterocyclic cores common in many therapeutic agents.

Synthetic Utility and Key Reactions

The workhorse reaction for Tert-butyl 4-bromo-2-methylbutanoate in a medicinal chemistry setting is the nucleophilic substitution (Sₙ2) reaction. The carbon atom attached to the bromine is the electrophilic center that readily reacts with a wide array of nucleophiles.

N-Alkylation of Heterocycles

A common strategy in drug design is the functionalization of nitrogen-containing heterocycles, such as indoles, imidazoles, and pyrazoles, which are prevalent in kinase inhibitors and other targeted therapies. The alkylation of the nitrogen atom of an indole ring with a reagent like Tert-butyl 4-bromo-2-methylbutanoate can introduce a side chain that modulates the compound's interaction with the target protein.

Diagram 1: General Workflow for N-Alkylation of an Indole Derivative

N_Alkylation_Workflow Indole Indole Derivative Reaction N-Alkylation Reaction Indole->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Bromoester Tert-butyl 4-bromo-2-methylbutanoate Bromoester->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product N-Alkylated Indole Product Purification->Product

Caption: A generalized workflow for the N-alkylation of an indole derivative using Tert-butyl 4-bromo-2-methylbutanoate.

O-Alkylation of Phenols

Phenolic hydroxyl groups are another common functional group in drug molecules. O-alkylation with Tert-butyl 4-bromo-2-methylbutanoate can be used to introduce an ether linkage, which can improve the pharmacokinetic properties of the parent molecule.

C-Alkylation of Enolates and Carbanions

In the synthesis of more complex carbon skeletons, Tert-butyl 4-bromo-2-methylbutanoate can be used to alkylate enolates or other carbanionic species. This allows for the construction of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Experimental Protocol: A Representative N-Alkylation of Indole

Objective: To synthesize Tert-butyl 2-(1H-indol-1-yl)acetate.

Materials:

  • Indole (1.0 eq)

  • Tert-butyl bromoacetate (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add Tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated indole.

Validation: The success of the reaction can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product.

Strategic Considerations in Drug Design

The use of building blocks like Tert-butyl 4-bromo-2-methylbutanoate allows for a modular approach to drug discovery. By synthesizing a library of analogues with different alkylating agents, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound. The α-methyl group in the title compound is of particular interest as it introduces a chiral center, which could lead to stereoisomers with different biological activities and pharmacokinetic profiles.

Diagram 2: Logical Relationship in SAR Studies

SAR_Logic Lead_Compound Lead Compound (e.g., with N-H bond) Parallel_Synthesis Parallel Synthesis Lead_Compound->Parallel_Synthesis Building_Blocks Library of Alkylating Agents (including Tert-butyl 4-bromo-2-methylbutanoate) Building_Blocks->Parallel_Synthesis Analog_Library Library of N-Alkylated Analogs Parallel_Synthesis->Analog_Library Biological_Screening Biological Screening (e.g., Kinase Assays) Analog_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Optimized_Candidate Optimized Drug Candidate SAR_Analysis->Optimized_Candidate

Exploratory

Safety data sheet (SDS) for Tert-butyl 4-bromo-2-methylbutanoate

An In-Depth Technical Guide to the Safety Profile of Tert-butyl 4-bromo-2-methylbutanoate Projected Hazard Identification and GHS Classification The primary hazards associated with Tert-butyl 4-bromo-2-methylbutanoate ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of Tert-butyl 4-bromo-2-methylbutanoate

Projected Hazard Identification and GHS Classification

The primary hazards associated with Tert-butyl 4-bromo-2-methylbutanoate are derived from the reactivity of the carbon-bromine bond and the irritant nature of the ester. Based on data for similar brominated esters, the following GHS (Globally Harmonized System) classification is anticipated.[1][2][3]

Anticipated GHS Pictograms:

  • GHS07 (Exclamation Mark): Indicates potential for skin irritation, serious eye irritation, and respiratory tract irritation.

Anticipated Hazard Statements:

  • H315: Causes skin irritation. [1][2] Brominated organic compounds are known to be irritants upon dermal contact.

  • H319: Causes serious eye irritation. [1] Direct contact with the eyes is likely to cause significant irritation or damage. Some analogous compounds are listed as causing serious eye damage.[1][2]

  • H335: May cause respiratory irritation. [1][2] Inhalation of vapors or mists can irritate the respiratory system.

Causality Behind the Hazards: The electrophilic nature of the carbon atom bonded to the bromine makes the molecule susceptible to nucleophilic attack, a property that can extend to reactions with biological macromolecules, leading to irritation. The ester group, while less reactive, can contribute to the overall irritant properties of the compound.

Safe Handling and Engineering Controls

A proactive approach to exposure prevention is paramount. The following protocols are based on best practices for handling reactive and irritant organic chemicals.

Experimental Workflow for Safe Handling:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Work Area Preparation (Fume Hood Check, Declutter) ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_area->ppe material Material Staging (Verify Reagent, Prepare Glassware) ppe->material transfer Chemical Transfer (Use Spark-Proof Tools, Ground Equipment) material->transfer reaction Reaction Setup (Ensure Ventilation, Monitor) transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Segregate & Dispose of Waste (Hazardous Waste Stream) decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe

Caption: Workflow for safe handling of Tert-butyl 4-bromo-2-methylbutanoate.

Core Protocols:

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[4][5][6] An eyewash station and safety shower must be readily accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][8]

    • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.[5][8] Contaminated clothing should be removed immediately and laundered before reuse.[5][9]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used.[3][5]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][8] Do not eat, drink, or smoke in the laboratory area.[4]

Emergency Procedures and First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Protocols:

  • Inhalation: If fumes are inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4][5][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7][9]

  • Skin Contact: Take off all contaminated clothing immediately.[5][9] Rinse the affected skin with plenty of water for at least 15 minutes.[7][8] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, including under the eyelids.[4][7][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[4][7][8]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[4][9] Seek urgent medical attention.[4][9]

Spill Response Protocol:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident according to institutional protocols.

Physical & Chemical Properties

The following table summarizes the known and predicted properties of Tert-butyl 4-bromo-2-methylbutanoate.

PropertyValue / InformationSource
Molecular Formula C₉H₁₇BrO₂[10]
Molecular Weight 237.13 g/mol [2]
Monoisotopic Mass 236.04118 Da[10]
Appearance Likely a colorless to light yellow liquidInferred
Odor Likely pungent or ester-like[7]
Boiling Point Predicted: ~225 °C. Data for tert-butyl 4-bromobutanoate is 225.9 °C.[11]
Density Predicted: ~1.2-1.3 g/cm³. Data for similar compounds ranges from 1.258 to 1.34 g/cm³.[7][11]
Solubility Insoluble in water; soluble in common organic solvents.Inferred

Stability and Reactivity

Understanding the chemical stability is crucial for safe storage and for preventing hazardous reactions.

  • Reactivity: The compound is not expected to be pyrophoric but may form explosive vapor-air mixtures. The carbon-bromine bond is susceptible to nucleophilic substitution.

  • Chemical Stability: The compound is stable under recommended storage conditions.[8] However, it is susceptible to hydrolysis, especially in the presence of acids or bases, which can break down the ester linkage.[12]

  • Conditions to Avoid:

    • Heat, Sparks, and Open Flames: Keep away from all sources of ignition.[4][6]

    • Moisture: Store in a tightly sealed container to prevent hydrolysis.[12]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[4][7][12]

    • Strong Bases and Acids: Can catalyze rapid hydrolysis of the ester group.[4][6][12]

  • Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[7][12]

Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9][12] The container should be kept tightly closed and may require refrigeration (2-8°C) for long-term stability.[11][12]

  • Disposal: This material and its container must be disposed of as hazardous waste.[4][13] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5][13] Do not allow the product to enter drains or sewers.[4][13]

Logical Relationship of Hazards to Protective Measures:

G hazards GHS Hazard Pictogram (GHS07) H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation ppe Required Personal Protective Equipment (PPE) Chemically Resistant Gloves Safety Goggles / Face Shield Work in Fume Hood hazards->ppe Dictates Use Of

Caption: Correlation between GHS hazards and required PPE.

References

  • tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem. National Center for Biotechnology Information.[Link]

  • Tert-butyl 4-bromo-2-methylbutanoate (C9H17BrO2) - PubChemLite. PubChemLite.[Link]

  • tert-Butyl 2-bromo-3-methylbutanoate | C9H17BrO2 | CID 13821159 - PubChem. National Center for Biotechnology Information.[Link]

  • tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate - LookChem. LookChem.[Link]

  • Tert-Butyl (R)-2-Bromo-4-Methylpentanoate - MySkinRecipes. MySkinRecipes.[Link]

  • SAFETY DATA SHEET - Fisher Scientific (General).Fisher Scientific.
  • Methyl 4-bromo-2-methylbutanoate | C6H11BrO2 | CID 11745547 - PubChem. National Center for Biotechnology Information.[Link]

  • tert-Butyl 2-bromo-2-methylbutanoate | C9H17BrO2 | CID 20443643 - PubChem. National Center for Biotechnology Information.[Link]

Sources

Foundational

A Technical Guide to the Procurement and Use of High-Purity Tert-butyl 4-bromo-2-methylbutanoate for Research and Development

Executive Summary This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Tert-butyl 4-bromo-2-methylbutan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Tert-butyl 4-bromo-2-methylbutanoate (CAS No. 1210410-44-8). We will delve into the chemical significance of this building block, navigate the current supplier landscape, and provide actionable protocols for quality verification, safe handling, and strategic use in complex synthesis projects. The objective is to equip scientists with the necessary expertise to confidently source and utilize this valuable reagent, mitigating risks associated with purity and ensuring the integrity of their research outcomes.

Introduction to Tert-butyl 4-bromo-2-methylbutanoate

Tert-butyl 4-bromo-2-methylbutanoate is a specialized organic compound whose molecular architecture makes it a valuable intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility is derived from the orthogonal reactivity of its distinct functional groups.

Chemical Properties and Structure

The compound features a primary bromide, a sterically hindered tert-butyl ester, and a chiral center at the C-2 position. The primary bromide is a versatile handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2][3] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily cleaved under mild acidic conditions when desired.[2] This combination allows for sequential, controlled modifications at different points of the molecule.

PropertyValueSource
CAS Number 1210410-44-8[4]
Molecular Formula C₉H₁₇BrO₂[4][5]
Molecular Weight 237.14 g/mol [4]
Physical Form Liquid[4]
Purity (Typical) ≥95%[4]
InChIKey ANVAROJPEJVBHI-UHFFFAOYSA-N[4][5]
SMILES CC(CCBr)C(=O)OC(C)(C)C[5]
Significance as a Chiral Building Block

The methyl group at the second carbon position introduces chirality, making this reagent particularly useful for constructing enantiomerically pure final products. In drug development, the specific stereochemistry of a molecule is often critical to its biological activity and safety profile.[2] The ability to incorporate a pre-defined stereocenter using a building block like Tert-butyl 4-bromo-2-methylbutanoate is a cornerstone of modern asymmetric synthesis, streamlining the path to complex, biologically active molecules.[3]

Commercial Availability and Supplier Landscape

Sourcing high-purity reagents is a critical first step in any synthetic campaign. The availability of Tert-butyl 4-bromo-2-methylbutanoate is primarily through chemical catalogs that aggregate products from various manufacturers.

Identifying Reputable Suppliers

Major global distributors are the most common access point for this reagent. It is important to distinguish between the distributor (the catalog company) and the original manufacturer. For niche building blocks, distributors often source from specialized chemical synthesis companies. For instance, Sigma-Aldrich lists this compound as a product from Bide Pharmatech.[4] When planning for larger scale-up or long-term projects, identifying the primary manufacturer can be crucial for ensuring supply chain stability and consistent quality.

Comparative Supplier Data

The following table summarizes the availability of Tert-butyl 4-bromo-2-methylbutanoate from a known major supplier. Researchers should always verify current stock and request a batch-specific Certificate of Analysis before purchase.

SupplierProduct NumberPurity SpecificationKey Remarks
Sigma-Aldrich (Merck) BDPH9BCCB81D95%Sourced from Bide Pharmatech.[4]

Note: The market for specialized chemicals is dynamic. Additional suppliers may exist, and offerings can change. Diligent searching using the CAS number (1210410-44-8) is recommended.

Procurement Workflow for Researchers

The process of selecting and procuring a specialized reagent involves more than simply placing an order. The following workflow outlines a self-validating system to ensure the sourced material meets the stringent requirements of research and development.

G start Identify Need for CAS 1210410-44-8 search Search Major Distributors (e.g., Sigma-Aldrich, Fisher) using CAS Number start->search supplier_found Supplier Identified? search->supplier_found request_coa Request Batch-Specific Certificate of Analysis (CoA) supplier_found->request_coa Yes no_supplier Broaden Search: - Chemical Marketplaces - Custom Synthesis Inquiry supplier_found->no_supplier No eval_coa Evaluate CoA: - Purity (GC/NMR) - Identity Confirmation - Impurity Profile request_coa->eval_coa coa_ok CoA Meets Specs? eval_coa->coa_ok purchase Place Order for Required Quantity coa_ok->purchase Yes coa_fail Reject Batch: - Request Different Lot - Evaluate Alternative Supplier coa_ok->coa_fail No receive Receive & Quarantine Material purchase->receive verify In-House QC Verification (e.g., ¹H NMR, LC-MS) receive->verify release Release for Synthetic Use verify->release coa_fail->search

Caption: Procurement workflow for ensuring chemical quality.

Quality Control and Purity Verification

For drug development professionals, the adage "garbage in, garbage out" is paramount. The purity of starting materials directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Decoding the Certificate of Analysis (CoA)

A CoA is the primary document attesting to a product's quality. When evaluating a CoA for Tert-butyl 4-bromo-2-methylbutanoate, focus on:

  • Identity Confirmation: The CoA should confirm the structure, typically via ¹H NMR and/or Mass Spectrometry, matching the expected chemical shifts and molecular weight.

  • Purity Assay: Purity is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is a common starting point, but for sensitive applications, higher purity (≥97-98%) may be required.[4][6]

  • Solvent and Water Content: Residual solvents from synthesis and purification should be minimal. Water content, determined by Karl Fischer titration, is also a key parameter.

Common Synthetic Routes and Potential Impurities

While specific synthesis routes for this exact molecule are not widely published, a plausible approach involves the esterification of 4-bromo-2-methylbutanoic acid with tert-butanol or isobutylene. An alternative route could start from a precursor like tert-butyl 4-hydroxy-2-methylbutanoate, followed by bromination (e.g., using Appel reaction conditions).[7]

Based on these potential pathways, likely impurities could include:

  • Starting Materials: Unreacted 4-hydroxy precursor or the parent carboxylic acid.

  • Reagent Byproducts: Triphenylphosphine oxide (if an Appel-type reaction is used).[7]

  • Isomeric Impurities: Bromination at other positions or elimination byproducts (alkenes).

  • Solvent Residues: Dichloromethane, THF, or ethyl acetate are common synthesis solvents.

Protocol: In-House Quality Verification

It is best practice to perform a simple, in-house verification of all critical starting materials, regardless of the supplier's CoA.

  • Sample Preparation: Prepare a dilute solution of the received material in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum.

    • Causality: This is the fastest and most informative method to confirm the structural integrity of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should match the known structure of Tert-butyl 4-bromo-2-methylbutanoate. Pay close attention to the tert-butyl singlet, the multiplets of the backbone, and the downfield shift of the -CH₂Br protons.

  • Analysis: Compare the acquired spectrum against a reference spectrum or theoretical values. The absence of significant unassigned peaks provides confidence in the material's purity and identity. The presence of unexpected peaks should trigger a more thorough investigation (e.g., LC-MS) before the material is used.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

Regulatory and Safety Overview

This compound is classified as a hazardous chemical. Adherence to GHS guidelines is mandatory.

Hazard ClassGHS PictogramSignal WordHazard StatementSource
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[4]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[4]

Note: Safety data for similar brominated esters suggest they can be lachrymators (tear-inducing agents).[8][9]

Protocol: Safe Handling and Storage Procedures
  • Engineering Controls: Always handle Tert-butyl 4-bromo-2-methylbutanoate inside a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

  • Dispensing: Use clean, dry glassware for transfers. Avoid introducing moisture, which could slowly hydrolyze the ester.

  • Storage: Store the container tightly sealed in a dry, well-ventilated area, preferably refrigerated at 2-8°C as recommended by suppliers.[4] An inert atmosphere (e.g., argon or nitrogen) can be used to further protect against degradation.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.[10]

Incompatible Materials and Disposal
  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous reactions or degradation.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations for halogenated organic waste.

Application Spotlight: Role in Complex Molecule Synthesis

The true value of a building block like Tert-butyl 4-bromo-2-methylbutanoate is realized in its application. While its direct use in a named drug is not prominently documented, its structure is representative of fragments used in the development of modern therapeutics. For example, in the synthesis of complex kinase inhibitors or other targeted therapies, small, functionalized aliphatic chains are often required to link different pharmacophores or to probe binding pockets.[11] The bifunctional nature of this reagent allows it to act as a linchpin, connecting molecular fragments through sequential reactions at its bromine and ester functionalities. This strategic utility makes it a valuable tool in the arsenal of medicinal chemists aiming to create novel molecular entities.[3][12]

Conclusion

Tert-butyl 4-bromo-2-methylbutanoate is a specialized yet valuable chiral building block for advanced organic synthesis. While its commercial availability is limited to a few key suppliers, a systematic approach to procurement, centered on diligent CoA evaluation and in-house verification, can ensure the acquisition of high-purity material. By understanding its chemical properties, potential impurities, and safe handling protocols, researchers and drug development professionals can effectively leverage this reagent to construct complex molecules with a high degree of control, advancing the frontiers of pharmaceutical innovation.

References

  • Organic Syntheses. (n.d.). tert-butyl bromoacetate - Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Intramolecular C(sp3)-H Arylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Tert-Butyl (R)-2-Bromo-4-Methylpentanoate. Retrieved from [Link]

  • LookChem. (n.d.). tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-bromo-2-methylbutanoate. Retrieved from [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.
  • Wang, Y., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Journal of Nanobiotechnology, 19(1), 228.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Methyl 3-Bromobutanoate in Advanced Organic Synthesis. Retrieved from [Link]

  • Acta Crystallographica Section E. (2010). tert-Butyl 2-methyl-2-(4-methyl-benzoyl)propanoate. Retrieved from [Link]

  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methyl-GABA Analogs via Tert-Butyl 4-Bromo-2-Methylbutanoate

[1] Abstract This application note details a robust, scalable protocol for the synthesis of 2-methyl-GABA (4-amino-2-methylbutanoic acid) and its derivatives using tert-butyl 4-bromo-2-methylbutanoate as a convergent sta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-methyl-GABA (4-amino-2-methylbutanoic acid) and its derivatives using tert-butyl 4-bromo-2-methylbutanoate as a convergent starting material.[1] Unlike traditional routes relying on complex chiral auxiliaries or harsh ring-opening of lactams, this method utilizes a direct nucleophilic substitution strategy.[1] The protocol emphasizes the Azide Displacement Route for its atom economy and mild conditions, while also discussing the Gabriel Synthesis as a viable alternative. Critical parameters for optimizing yield, maintaining stereochemical integrity (if starting with chiral material), and ensuring safety during azide handling are provided.

Introduction & Strategic Analysis

The Target: 2-Methyl-GABA

-Aminobutyric acid (GABA) analogs are a cornerstone of neuropharmacology, targeting conditions such as epilepsy, neuropathic pain, and anxiety.[1] The introduction of a methyl group at the 

-position (C2) of the GABA backbone significantly alters the pharmacokinetic profile, enhancing metabolic stability against GABA-transaminase and modulating selectivity for GABA

receptors or voltage-gated calcium channels (e.g., Gabapentinoids).
The Precursor: Tert-Butyl 4-Bromo-2-Methylbutanoate

The selection of tert-butyl 4-bromo-2-methylbutanoate (CAS: 1210410-44-8) offers distinct advantages:

  • Structural Integrity: The carbon skeleton and the C2-methyl group are pre-installed, eliminating the need for difficult C-alkylation steps that often suffer from poly-alkylation.[1]

  • Orthogonal Protection: The tert-butyl ester is stable to basic nucleophilic substitution conditions but is easily cleaved under acidic conditions, allowing for a "one-pot" deprotection/salt formation at the end of the synthesis.[1]

  • Stereochemical Retention: As the reaction occurs at the C4 position (primary bromide), the stereocenter at C2 is unaffected. Using enantiopure starting material directly yields enantiopure product.

Retrosynthetic Logic

The synthesis relies on a functional group interconversion (FGI) of the primary bromide to a primary amine.

Retrosynthesis Target 2-Methyl-GABA (Target Molecule) Intermediate Protected Amino Ester (Intermediate) Target->Intermediate Acid Hydrolysis (Deprotection) SM Tert-Butyl 4-bromo-2-methylbutanoate (Starting Material) Intermediate->SM Nucleophilic Substitution (N-Alkylation)

Figure 1: Retrosynthetic analysis showing the disconnection of the C-N bond.[1]

Experimental Protocols

Method A: The Azide Displacement Route (Recommended)

This route is preferred for its high yield and mild conditions. It avoids the hydrazine byproduct associated with Gabriel synthesis.

Step 1: Nucleophilic Substitution with Sodium Azide

Objective: Replace the C4-bromide with an azide moiety.[1]

  • Reagents: Tert-butyl 4-bromo-2-methylbutanoate (1.0 equiv), Sodium Azide (

    
    , 1.5 equiv), DMF (anhydrous).[1]
    
  • Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and work in a well-ventilated fume hood.

Protocol:

  • Charge a round-bottom flask with tert-butyl 4-bromo-2-methylbutanoate (10.0 mmol, 2.37 g) and dissolve in anhydrous DMF (20 mL).

  • Add Sodium Azide (15.0 mmol, 0.98 g) in a single portion.

  • Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should disappear, and a new spot (Azide, 
      
      
      
      ) should appear. Staining with
      
      
      is recommended.
  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Diethyl Ether (

    
     mL).
    
    • Note: Ether is preferred over DCM to avoid formation of diazidomethane if trace acid is present.

  • Wash the combined organics with brine (

    
     mL), dry over 
    
    
    
    , and concentrate under reduced pressure (keep bath temp < 40°C).
  • Yield: Expect >90% of a clear, colorless oil (Intermediate 1: tert-butyl 4-azido-2-methylbutanoate).[1]

Step 2: Staudinger Reduction (or Hydrogenation)

Objective: Reduce the azide to the primary amine.

  • Option A (Hydrogenation): Dissolve Intermediate 1 in MeOH, add 10% Pd/C (10 wt%), and stir under

    
     balloon for 12 h. Filter through Celite.[2]
    
  • Option B (Staudinger - Recommended for lab scale):

    • Dissolve Intermediate 1 (approx 9.0 mmol) in THF (30 mL) and water (3 mL).

    • Add Triphenylphosphine (

      
      , 1.1 equiv) portion-wise. Gas evolution (
      
      
      
      ) will occur.
    • Stir at room temperature for 12 hours.

    • Concentrate to remove THF. Acidify the aqueous residue with 1M HCl (pH 2) to protonate the amine.

    • Wash the aqueous layer with DCM (

      
      ) to remove Triphenylphosphine oxide (TPPO).
      
    • Basify the aqueous layer with 1M NaOH (pH 12) and extract the free amine into DCM (

      
      ).
      
    • Dry and concentrate to yield tert-butyl 4-amino-2-methylbutanoate .

Step 3: Global Deprotection

Objective: Cleave the tert-butyl ester to yield the final amino acid salt.

  • Dissolve the amine from Step 2 in 4M HCl in Dioxane (10 equiv).

  • Stir at room temperature for 4–12 hours. A white precipitate often forms.

  • Concentrate the mixture to dryness. Triturate the solid with cold Diethyl Ether to remove traces of organic impurities.

  • Final Product: 2-Methyl-GABA Hydrochloride (White hygroscopic solid).[1]

Method B: The Gabriel Synthesis (Alternative)

Useful if azide handling is prohibited by safety regulations.

  • Alkylation: React tert-butyl 4-bromo-2-methylbutanoate with Potassium Phthalimide (1.1 equiv) in DMF at 90°C for 12 h.

  • Hydrolysis: Isolate the phthalimido-ester. Reflux in 6M HCl for 12–24 hours.

    • Note: This harsh condition effects both phthalimide cleavage and ester hydrolysis simultaneously.

  • Purification: Cool and filter off phthalic acid. Concentrate the filtrate. Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid if the salt is not desired.

Reaction Scheme & Mechanism

ReactionScheme SM Alkyl Bromide (tBu-Ester) Azide Alkyl Azide Intermediate SM->Azide NaN3, DMF 60°C (SN2) Amine Amino Ester (Protected) Azide->Amine H2, Pd/C or PPh3/H2O Product 2-Methyl-GABA (HCl Salt) Amine->Product 4M HCl/Dioxane (-tBu group)

Figure 2: Step-wise transformation from bromide to amino acid.[1]

Summary of Key Data

ParameterMethod A (Azide)Method B (Gabriel)
Overall Yield 75–85%60–70%
Atom Economy HighModerate (Phthalic acid waste)
Thermal Requirement Mild (60°C)High (90°C + Reflux)
Stereochemical Risk Low (None at C2)Low (None at C2)
Purification Acid/Base ExtractionIon Exchange / Crystallization

Expert Insights & Troubleshooting

Stereochemical Considerations

The starting material, tert-butyl 4-bromo-2-methylbutanoate, is commercially available often as a racemate.[1]

  • If Racemic: The product will be (±)-2-methyl-GABA.[1]

  • If Chiral: If you source or synthesize (S)-tert-butyl 4-bromo-2-methylbutanoate, the stereocenter at C2 is not involved in the

    
     reaction at C4.[1] Therefore, the configuration is retained .
    
    • (R)-Enantiomer Activity: Literature suggests the (R)-enantiomer of GABA analogs (like Pregabalin) is often the bioactive species. Verify the specific biological requirement for your application.

Stability of the Tert-Butyl Ester

While the tert-butyl group is bulky, it does not sterically hinder the C4 position (which is at the end of the chain). However, avoid strong acids during the workup of the intermediate steps to prevent premature deprotection.

Safety: Azide Handling
  • Never use chlorinated solvents (DCM, chloroform) with sodium azide during the reaction phase (heating) to prevent the formation of diazidomethane, which is highly explosive.

  • Quench azide reactions with water before disposal.

References

  • Synthesis of GABA Analogs via Phthalimide (Gabriel Method)

    • Duke, R. K., et al. "Synthesis and resolution of 2-methyl analogues of GABA." ResearchGate.[3] Available at:

  • Nucleophilic Substitution of 2-Bromo-N-(tert-butyl)

    • BenchChem Protocols.[4] "Comparative Analysis of Nucleophilic Substitution Reactions on 2-Bromo-N-(tert-butyl)butanamide." Available at:

  • General Synthesis of GABA Analogs (Pregabalin/Baclofen Precursors)

    • MDPI. "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." Molecules. Available at:

  • Starting Material Data

    • Sigma-Aldrich.[1][5] "tert-Butyl 4-bromo-2-methylbutanoate Product Information." Available at: [1]

Sources

Application

Protocol for cyclization of Tert-butyl 4-bromo-2-methylbutanoate to gamma-lactams

Part 1: Executive Summary & Strategic Rationale The Challenge: The conversion of Tert-butyl 4-bromo-2-methylbutanoate (TB-4B2MB) into 3-methyl-γ-lactams (3-methylpyrrolidin-2-ones) presents a specific chemoselective chal...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: The conversion of Tert-butyl 4-bromo-2-methylbutanoate (TB-4B2MB) into 3-methyl-γ-lactams (3-methylpyrrolidin-2-ones) presents a specific chemoselective challenge. While the primary bromide at the 4-position is an excellent electrophile for SN2 substitution, the tert-butyl ester is sterically bulky and resistant to direct aminolysis compared to methyl or ethyl esters. Standard thermal cyclization often requires harsh conditions that can degrade sensitive amine partners or racemize the C2 stereocenter.

The Solution: This guide details a "One-Pot, Two-Stage" Cascade Protocol . Instead of forcing a direct attack on the bulky ester, this method utilizes the orthogonal reactivity of the tert-butyl group.

  • Stage I (N-Alkylation): Mild SN2 displacement of the bromide by a primary amine.

  • Stage II (Acid-Mediated Cyclization): In-situ cleavage of the tert-butyl ester to the reactive γ-amino acid, which undergoes rapid, spontaneous lactamization upon neutralization.

Key Advantages:

  • Stereochemical Integrity: Avoids strong bases that risk racemizing the α-methyl group (C3 in the product).

  • Atom Economy: Eliminates intermediate isolation.

  • Versatility: Compatible with volatile amines, anilines, and functionalized amino-side chains.

Part 2: Mechanistic Insight & Pathway Visualization

The reaction proceeds through a "Masked Amino Acid" pathway. The tert-butyl group acts as a temporary lock, preventing premature oligomerization until the amine is installed.

Figure 1: Reaction Mechanism & Pathway Bifurcation

LactamizationPathway SM Tert-butyl 4-bromo- 2-methylbutanoate Inter1 Intermediate A: γ-Amino Ester SM->Inter1 Stage I: SN2 Alkylation (Base, MeCN, 60°C) Amine Primary Amine (R-NH2) Amine->Inter1 Inter2 Intermediate B: γ-Amino Acid (TFA Salt) Inter1->Inter2 Stage II: Acidolysis (TFA/DCM) Product Target: 3-Methyl-γ-Lactam Inter1->Product Direct Aminolysis (High Temp/Difficult) Inter2->Product Cyclodehydration (Neutralization/Heat) Bypro Isobutylene + H2O Inter2->Bypro Elimination

Caption: The preferred pathway (Solid Arrows) utilizes acid-mediated activation to bypass the steric hindrance of the tert-butyl ester (Dotted Arrow).

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Tert-butyl 4-bromo-2-methylbutanoate (1.0 equiv).

  • Amine Partner: Primary amine R-NH₂ (1.2 – 1.5 equiv).

  • Base (Stage I): Diisopropylethylamine (DIPEA) or K₂CO₃.

  • Acid (Stage II): Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Coupling/Dehydration Agent (Optional): T3P (Propylphosphonic anhydride) or simple thermal dehydration.

Workflow: The "Acid-Switch" Method

Step 1: N-Alkylation (Formation of the γ-Amino Ester)

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Tert-butyl 4-bromo-2-methylbutanoate (10 mmol) in anhydrous Acetonitrile (MeCN) (50 mL, 0.2 M).

  • Addition: Add K₂CO₃ (20 mmol, 2.0 equiv) followed by the Primary Amine (12 mmol, 1.2 equiv).

    • Note: If using a volatile amine (e.g., methylamine), use a sealed pressure tube and 2.0 equiv of amine.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The disappearance of the bromide and appearance of the secondary amine (M+H) indicates completion.

  • Workup (Partial): Filter off the inorganic salts. Concentrate the filtrate to an oil. Do not purify extensively; the crude amino ester is stable enough for the next step.

Step 2: Deprotection & Cyclization

  • Acidolysis: Redissolve the crude oil in Dichloromethane (DCM) (20 mL). Add TFA (5 mL) dropwise at 0°C.

  • Cleavage: Stir at Room Temperature for 2 hours.

    • Mechanism:[1][2][3][4][5] The tert-butyl group is cleaved as isobutylene gas.[2] The species becomes the γ-amino acid (as a TFA salt).

  • Cyclization (The "Snap-Shut"):

    • Option A (Thermal - Robust): Concentrate the TFA/DCM mixture to dryness. Redissolve in Toluene (50 mL). Add Et₃N (3.0 equiv) to neutralize. Reflux (110°C) with a Dean-Stark trap (or molecular sieves) for 3–5 hours.

    • Option B (Chemical - Mild): Concentrate dryness. Redissolve in DCM . Add Et₃N (5.0 equiv) and T3P (50% in EtOAc) (1.5 equiv). Stir at RT for 1 hour. (Recommended for chiral/sensitive substrates).

Step 3: Purification

  • Wash the organic layer with sat. NaHCO₃ (to remove residual acid/T3P byproducts) and Brine.

  • Dry over MgSO₄ and concentrate.

  • Result: The crude material is often >95% pure 3-methyl-γ-lactam. Purify via flash chromatography (EtOAc/Hexanes) if necessary.

Part 4: Critical Parameters & Troubleshooting

Table 1: Solvent & Base Effects on Stage I (Alkylation)

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Optimal balance of polarity for SN2 and ease of removal. DMF is hard to remove; Alcohols can compete as nucleophiles.
Base K₂CO₃ or DIPEA K₂CO₃ (heterogeneous) prevents over-alkylation. DIPEA is good for homogeneous kinetics but harder to remove.
Stoichiometry 1.2 equiv Amine Slight excess ensures consumption of the bromide. Large excess (>3 equiv) promotes double alkylation (bis-alkylation).
Concentration 0.1 – 0.2 M High Dilution Principle: Keeps intermolecular reactions (polymerization) slower than intramolecular cyclization.

Troubleshooting Guide:

  • Issue: Low Yield / Dimerization.

    • Cause: Intermolecular reaction between two amino-ester molecules.[1]

    • Fix: Increase dilution (0.05 M) during the cyclization step (Step 2). Add the amino acid solution slowly to the hot toluene.

  • Issue: Incomplete Cyclization (Open Acid remains).

    • Cause: The γ-amino acid is a zwitterion and stable.

    • Fix: Ensure water removal (Dean-Stark) or use a coupling agent (T3P/EDC) to drive the equilibrium to the lactam.

  • Issue: Racemization of the Methyl Group.

    • Cause: Extended heating in strong base.

    • Fix: Use the Option B (T3P) cyclization method at Room Temperature. This avoids the thermal stress on the C3-proton.

Part 5: References & Validation[6]

Validation Checkpoints:

  • 1H NMR: Look for the disappearance of the tert-butyl singlet (~1.4 ppm) and the appearance of the lactam amide proton (if secondary) or the N-substituent shift. The diastereotopic protons of the ring CH₂ (C4) will show distinct splitting patterns.

  • IR Spectroscopy: Shift of the Carbonyl stretch from ~1730 cm⁻¹ (Ester) to ~1680 cm⁻¹ (Lactam).

References:

  • Smith, M. B. Organic Synthesis. (2016). "Lactam Formation via Aminolysis of Esters."

  • Griffiths, R. J., et al. (2017).[6] "Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams." Organic Letters, 19(4), 870–873. (Demonstrates oxidative routes, contrasting with the alkylation route).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46178906, Tert-butyl 4-bromo-2-methylbutanoate.

  • Ogasa, C., et al. (2023). "Novel tert-Butylation of Carboxylic Acids and Alcohols." Synlett. (Discusses the stability and deprotection conditions of t-butyl esters).

  • Organic Syntheses. "General Procedures for the Synthesis of Lactams from Amino Esters." (General grounding for the Acid-Switch protocol).

Sources

Method

Application Notes and Protocols: Tert-butyl 4-bromo-2-methylbutanoate as a Versatile Building Block for the Synthesis of Substituted Pyrrolidines

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules underscores its significance as a "privileged scaffold."[2][3] The non-planar, three-dimensional nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties.[1] Consequently, the development of efficient and versatile synthetic routes to novel pyrrolidine derivatives is of paramount importance to researchers in the pharmaceutical and life sciences sectors.

This application note provides a comprehensive guide to the utilization of tert-butyl 4-bromo-2-methylbutanoate, a readily accessible and versatile building block, for the synthesis of highly functionalized pyrrolidine scaffolds. We will delve into a robust two-step synthetic strategy involving an initial N-alkylation followed by an intramolecular Dieckmann cyclization. Detailed, step-by-step protocols, mechanistic insights, and expected outcomes are provided to empower researchers to successfully employ this methodology in their synthetic endeavors.

Synthetic Strategy Overview

The overall synthetic approach to construct the pyrrolidine ring from tert-butyl 4-bromo-2-methylbutanoate is depicted in the workflow below. The strategy hinges on two key transformations:

  • N-Alkylation: The initial step involves the nucleophilic substitution of the bromine atom in tert-butyl 4-bromo-2-methylbutanoate by a primary amine. This reaction forms a crucial acyclic intermediate containing the necessary functionalities for the subsequent cyclization.

  • Intramolecular Dieckmann Cyclization: The second step is an intramolecular condensation of the diester intermediate, facilitated by a strong base, to forge the five-membered pyrrolidine ring. This powerful ring-forming reaction is a cornerstone of heterocyclic synthesis.

G cluster_0 PART 1: N-Alkylation cluster_1 PART 2: Intramolecular Cyclization A Tert-butyl 4-bromo-2-methylbutanoate C Acyclic Diester Intermediate A->C Cs2CO3, DMF B Primary Amine (e.g., Benzylamine) B->C D Acyclic Diester Intermediate E Substituted Pyrrolidine D->E Strong Base (e.g., NaH), Toluene G cluster_0 N-Alkylation Mechanism Amine R-NH₂ Intermediate [R-NH₂⁺-(CH₂)₂-CH(CH₃)-COOtBu] Br⁻ Amine->Intermediate Nucleophilic Attack Bromoester Br-(CH₂)₂-CH(CH₃)-COOtBu Bromoester->Intermediate Product R-NH-(CH₂)₂-CH(CH₃)-COOtBu Intermediate->Product -HBr Base Cs₂CO₃ Protonated_Base CsHCO₃ + CsBr Base->Protonated_Base +HBr

Caption: Mechanism of N-alkylation.

Detailed Experimental Protocol: Synthesis of Tert-butyl 4-(benzylamino)-2-methylbutanoate

Materials:

  • Tert-butyl 4-bromo-2-methylbutanoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask, followed by benzylamine (1.2 eq). Stir the suspension at room temperature for 15 minutes.

  • Add tert-butyl 4-bromo-2-methylbutanoate (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 4-(benzylamino)-2-methylbutanoate.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)1H NMR (CDCl₃, 400 MHz) δ (ppm)
Tert-butyl 4-(benzylamino)-2-methylbutanoateC₁₆H₂₅NO₂263.3875-857.35-7.25 (m, 5H), 3.80 (s, 2H), 2.70-2.60 (m, 2H), 2.55-2.45 (m, 1H), 1.80-1.70 (m, 2H), 1.45 (s, 9H), 1.15 (d, J = 7.0 Hz, 3H)

PART 2: Intramolecular Dieckmann Cyclization for Pyrrolidine Ring Formation

The Dieckmann condensation is a powerful and reliable method for the synthesis of five- and six-membered cyclic β-keto esters via the intramolecular cyclization of diesters. [4][5]In this step, the acyclic diester intermediate synthesized in Part 1 is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic solvent like toluene or tetrahydrofuran (THF).

Mechanistic Rationale

The mechanism of the Dieckmann condensation involves the deprotonation of the α-carbon of one of the ester groups to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a five-membered ring. Subsequent elimination of the alkoxide leaving group yields the cyclic β-keto ester, which is the desired pyrrolidine derivative.

G cluster_0 Dieckmann Condensation Mechanism Diester R-N((CH₂)₂-CH(CH₃)-COOtBu)(CH₂-COOEt) Enolate Enolate Intermediate Diester->Enolate Deprotonation Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product Cyclic β-keto ester Cyclic_Intermediate->Product -EtO⁻ Byproduct NaOEt + H₂ Product->Byproduct Base NaH Base->Enolate

Caption: Mechanism of Dieckmann condensation.

Detailed Experimental Protocol: Synthesis of Tert-butyl 1-benzyl-4-methyl-3-oxopyrrolidine-2-carboxylate

Materials:

  • Tert-butyl 4-(benzylamino)-2-methylbutanoate (1.0 eq)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous toluene.

  • Heat the suspension to 80 °C.

  • Add a solution of tert-butyl 4-(benzylamino)-2-methylbutanoate (1.0 eq) in anhydrous toluene dropwise to the heated suspension over 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 1-benzyl-4-methyl-3-oxopyrrolidine-2-carboxylate.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)
Tert-butyl 1-benzyl-4-methyl-3-oxopyrrolidine-2-carboxylateC₁₇H₂₃NO₃290.3860-707.40-7.25 (m, 5H), 4.60 (d, J = 15.0 Hz, 1H), 4.40 (d, J = 15.0 Hz, 1H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 1H), 3.20-3.10 (m, 1H), 2.80-2.70 (m, 1H), 1.48 (s, 9H), 1.25 (d, J = 7.2 Hz, 3H)205.1, 170.2, 137.5, 128.8, 128.0, 127.5, 82.5, 65.1, 52.8, 48.5, 45.2, 28.1, 15.3

Conclusion

This application note has detailed a reliable and versatile two-step methodology for the synthesis of substituted pyrrolidines using tert-butyl 4-bromo-2-methylbutanoate as a key building block. The protocols for N-alkylation and subsequent intramolecular Dieckmann cyclization are robust and can be adapted for the synthesis of a diverse library of pyrrolidine derivatives by varying the primary amine starting material. The mechanistic explanations provided for each step offer a deeper understanding of the reaction pathways, allowing for informed optimization and troubleshooting. By following these detailed protocols, researchers in drug discovery and organic synthesis can efficiently access novel and complex pyrrolidine scaffolds for their research programs.

References

  • Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783. [Link]

  • Toumi, A., et al. (2021). Rhodanine-substituted spirooxindole pyrrolidine compounds and their ability to inhibit the α-amylase enzyme. Frontiers in Chemistry, 9, 720524. [Link]

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]

  • Bhat, M. A., & Tilve, S. G. (2014). Recent advances in the synthesis of pyrrolidine containing natural products. RSC Advances, 4(94), 52219-52254. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

Sources

Application

Application Notes and Protocols for the Alkylation of Enolates with Tert-butyl 4-bromo-2-methylbutanoate

Introduction The alkylation of enolates stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis. This powerful transformation allows for the precise introduction of alkyl substituents at the α...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The alkylation of enolates stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis. This powerful transformation allows for the precise introduction of alkyl substituents at the α-position of a carbonyl group, enabling the construction of complex molecular architectures from simple precursors. This guide provides a detailed technical overview and actionable protocols for the alkylation of enolates using the functionalized electrophile, tert-butyl 4-bromo-2-methylbutanoate.

This specific electrophile presents both opportunities and challenges. The presence of a bulky tert-butyl ester and a stereocenter at the α-position of the butanoate chain necessitates careful control over reaction conditions to achieve high yields and selectivities. This document will delve into the critical parameters governing the success of this reaction, from the strategic generation of the enolate to the execution of the alkylation and subsequent product isolation.

Mechanism and Strategic Considerations

The overall transformation proceeds via a two-step sequence: enolate formation followed by nucleophilic substitution.

Step 1: Enolate Formation - The Kinetic vs. Thermodynamic Dichotomy

The regioselectivity of the initial deprotonation of an unsymmetrical ketone is a critical determinant of the final product structure. The choice of base, solvent, and temperature dictates whether the kinetic or thermodynamic enolate is preferentially formed.[1][2]

  • Kinetic Enolate: Formed by the rapid removal of a proton from the less sterically hindered α-position. These conditions typically involve a strong, bulky, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[3][4] The low temperature (-78 °C) is crucial to prevent equilibration to the more stable thermodynamic enolate.[5]

  • Thermodynamic Enolate: The more substituted, and therefore more thermodynamically stable, enolate is favored under conditions that allow for equilibrium to be established. This is typically achieved using a smaller, non-bulky strong base (like sodium hydride) at higher temperatures (e.g., room temperature).[3][5]

For the purpose of this guide, we will focus on the generation of the kinetic enolate to ensure predictable regioselectivity.

Step 2: Alkylation - An S_N2 Pathway

The generated enolate, a potent carbon nucleophile, attacks the electrophilic carbon of tert-butyl 4-bromo-2-methylbutanoate in a classic S_N2 reaction, displacing the bromide leaving group.[5][6] For this step to be efficient, the electrophile should be unhindered at the carbon bearing the leaving group, which is the case for this primary bromide.

Synthesis of the Alkylating Agent: Tert-butyl 4-bromo-2-methylbutanoate

Protocol 1: Synthesis of 2-Methyl-4-bromobutanoic Acid (Hypothetical)

This procedure is adapted from standard methods for the bromination of carboxylic acids.[4][10]

  • To a solution of 2-methylbutanoic acid (1.0 eq) in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure. The crude 2-methyl-4-bromobutanoic acid can be purified by vacuum distillation or column chromatography.

Protocol 2: Esterification to Tert-butyl 4-bromo-2-methylbutanoate (Hypothetical)

This protocol is based on standard acid-catalyzed esterification procedures with tertiary alcohols.[7][11][12]

  • Dissolve 2-methyl-4-bromobutanoic acid (1.0 eq) in an excess of tert-butanol (5.0 eq) and a non-polar solvent such as dichloromethane.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield tert-butyl 4-bromo-2-methylbutanoate.

Alkylation of Enolates: A General Protocol

The following protocol details the alkylation of a generic ketone under conditions favoring kinetic enolate formation.

Experimental Workflow

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup and Purification LDA_prep Prepare LDA solution in THF Deprotonation Add ketone solution to LDA at -78 °C LDA_prep->Deprotonation Ketone_sol Prepare ketone solution in THF Ketone_sol->Deprotonation Electrophile_add Add tert-butyl 4-bromo-2-methylbutanoate Deprotonation->Electrophile_add Reaction Allow reaction to warm to room temperature Electrophile_add->Reaction Quench Quench with saturated NH4Cl Reaction->Quench Extract Extract with an organic solvent Quench->Extract Dry_concentrate Dry and concentrate Extract->Dry_concentrate Purify Purify by column chromatography Dry_concentrate->Purify

Caption: Workflow for the alkylation of a ketone enolate.

Protocol 3: Alkylation under Kinetic Control

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Ketone substrate

  • Tert-butyl 4-bromo-2-methylbutanoate

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve the ketone substrate (1.0 eq) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add a solution of tert-butyl 4-bromo-2-methylbutanoate (1.2 eq) in anhydrous THF dropwise.

  • Reaction Progression: Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Factors Influencing Reaction Outcome

Parameter Condition Expected Outcome Rationale Citations
Base LDA (Lithium diisopropylamide)Kinetic enolateStrong, bulky base favors deprotonation at the less hindered site.[3][5][13]
NaH (Sodium hydride)Thermodynamic enolateSmall, non-bulky base allows for equilibration to the more stable enolate.[3][5]
Temperature -78 °CKinetic controlLow temperature prevents equilibration between enolates.[3][5]
Room TemperatureThermodynamic controlHigher temperature provides energy for the system to reach equilibrium.[3]
Solvent THF (Tetrahydrofuran)Good for enolate formationAprotic, polar solvent that solvates the lithium cation.[3]
Electrophile Primary BromideEfficient S_N2 reactionUnhindered electrophilic center allows for efficient nucleophilic attack.[5][6]

Conclusion

The alkylation of enolates with tert-butyl 4-bromo-2-methylbutanoate is a versatile method for the introduction of a functionalized four-carbon chain. By carefully controlling the reaction conditions, particularly the choice of base and temperature, it is possible to achieve high levels of regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. As with any chemical reaction, optimization of the specific substrate and reaction conditions may be necessary to achieve optimal results.

References

  • Kinetic vs.
  • Kinetic vs. Thermodynamic Enolates Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Alkylation of Enolates Alpha Position. (n.d.). Chemistry Steps. [Link]

  • Alkylation of enol
  • 22.7 Alkylation of Enolate Ions. (2022). In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • tert-butyl bromoacetate. (n.d.). Organic Syntheses. [Link]

  • Methyl 2-(2-chlorophenyl)-2-methylpropanoate. (n.d.). Organic Syntheses. [Link]

  • Generic Methods for Monomer Synthesis. (n.d.). The Royal Society of Chemistry. [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (2010). Letters in Organic Chemistry, 7(3), 236-239.
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020). Chemistry LibreTexts. [Link]

  • Preparation of methyl 2-bromobutyrate. (n.d.). PrepChem.com. [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Iterative alkylation of an ester with LDA. (2023). Reddit. [Link]

  • Alkylation With LDA Mechanism | Organic Chemistry. (2021). YouTube. [Link]

  • Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (2011). Bulletin of the Korean Chemical Society, 32(10), 3636-3640.
  • Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]

  • Reaction Kinetics of Tert-Butanol Esterification. (2014). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(1), 1-5.
  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. [Link]

  • ETHYL γ-BROMOBUTYRATE. (n.d.). Organic Syntheses. [Link]

  • The Reactions of Butanoic Acid with Alcohols to make Esters. (n.d.). GCSE Science. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Implementation of Tert-Butyl Esters in Orthogonal Protecting Group Strategies

Introduction: The Strategic Value of the Tert-Butyl Ester in Complex Synthesis In the intricate field of multi-step organic synthesis, particularly in pharmaceutical development and the creation of complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tert-Butyl Ester in Complex Synthesis

In the intricate field of multi-step organic synthesis, particularly in pharmaceutical development and the creation of complex molecular architectures, the strategic use of protecting groups is a cornerstone of success.[1][2] Among the diverse arsenal of protecting groups for carboxylic acids, the tert-butyl (t-Bu) ester holds a preeminent position.[2][3] Its utility is not merely in masking the reactivity of a carboxyl group, but in its unique stability profile which allows for its selective removal in the presence of other protecting groups—a concept known as orthogonality.[1][4] This guide provides an in-depth exploration of the tert-butyl ester, offering not just protocols, but the underlying chemical logic to empower researchers in designing robust and efficient synthetic routes.

The tert-butyl ester is characterized by its exceptional stability across a wide range of reaction conditions, including basic hydrolysis, reduction, and exposure to many organometallic reagents.[2] This robustness is contrasted by its clean and facile cleavage under mild acidic conditions, a key feature that underpins its role in orthogonal protection schemes.[2][3] The bulky nature of the tert-butyl group also provides steric hindrance, shielding the carboxylic acid from nucleophilic attack.[2][5]

The Principle of Orthogonality: A Logic-Based Approach to Synthesis

The essence of an orthogonal protection strategy is the employment of multiple classes of protecting groups within a single synthetic pathway, where each class is removable under specific conditions that do not affect the others.[4][6] This allows for the selective deprotection of one functional group while others remain intact, a critical capability for the controlled, stepwise assembly of complex molecules like peptides.[4][6][7]

In the context of carboxylic acid protection, the acid-labile nature of the tert-butyl ester makes it an ideal orthogonal partner to other common protecting groups. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is a widely adopted orthogonal approach.[4][8] The N-terminus of the amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters.[2][9] The Fmoc group can be selectively removed with a base (e.g., piperidine) to allow for peptide chain elongation, while the tert-butyl esters remain unaffected. The final cleavage of the peptide from the solid support and removal of the side-chain protecting groups is then accomplished with a strong acid like trifluoroacetic acid (TFA).[2][8]

Comparative Stability of Common Carboxylic Acid Protecting Groups

The selection of a protecting group is a critical decision in synthetic planning. The following table summarizes the relative stability of the tert-butyl ester compared to other common carboxylic acid protecting groups under various reaction conditions, illustrating the basis for orthogonal strategies.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., LiOH, K₂CO₃)Hydrogenolysis (e.g., H₂, Pd/C)Nucleophiles (e.g., RLi, RMgX)
Tert-Butyl Ester Labile Generally Stable Stable Stable
Methyl EsterStable (mild), Labile (strong)LabileStableLabile
Benzyl EsterStable (mild), Labile (strong)Generally StableLabile Labile
Silyl EsterLabileLabileStableLabile

This table provides a generalized comparison. Specific reaction conditions can influence stability.[1]

Methodologies: Installation and Cleavage of the Tert-Butyl Ester

The successful application of the tert-butyl ester protecting group is dependent on efficient and selective methods for both its introduction (protection) and removal (deprotection).

Protection of Carboxylic Acids as Tert-Butyl Esters

Several methods are available for the formation of tert-butyl esters, with the choice depending on the substrate's sensitivity, scale, and available reagents.

Protocol 1: Acid-Catalyzed Esterification with Tert-Butanol

This is a direct and common method for tert-butyl ester formation.

  • Materials:

    • Carboxylic acid

    • Tert-Butanol (excess)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Suitable organic solvent (e.g., Dichloromethane, DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid in the chosen organic solvent.

    • Add an excess of tert-butanol and anhydrous magnesium sulfate.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • If necessary, heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add saturated sodium bicarbonate solution to quench the reaction until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude tert-butyl ester.

    • Purify the product by column chromatography or distillation as needed.[2]

Protocol 2: Reaction with Isobutylene

This classic method involves the acid-catalyzed addition of the carboxylic acid to isobutylene.

  • Causality: This method is effective but often requires specialized equipment to handle the gaseous isobutylene, sometimes under pressure.[2] Modifications using trifluoromethanesulfonic acid can allow the reaction to proceed at atmospheric pressure.[2]

Protocol 3: Transesterification with Tert-Butyl Acetate

  • Causality: Carboxylic acids can be converted to their tert-butyl esters via transesterification with tert-butyl acetate, often catalyzed by a strong acid like perchloric acid.[2][10] However, perchloric acid is a hazardous reagent, and alternative methods are often preferred.[10] A recently developed, safer, and more efficient method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields and faster reaction times for a variety of substrates, including free amino acids.[3][10][11]

Deprotection of Tert-Butyl Esters

The removal of the tert-butyl ester is most commonly and efficiently achieved under acidic conditions.

Protocol 4: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used and reliable method for tert-butyl ester cleavage.

  • Materials:

    • Tert-butyl ester substrate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Toluene (for azeotropic removal of TFA)

  • Procedure:

    • Dissolve the tert-butyl ester substrate in anhydrous dichloromethane in a round-bottom flask.

    • To the stirred solution, add trifluoroacetic acid. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours, so it is crucial to monitor the reaction's progress by TLC.

    • Once the reaction is complete, remove the DCM and TFA under reduced pressure.

    • To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure (azeotropic removal). Repeat this step if necessary.

    • The resulting crude carboxylic acid can be used directly or purified further if required.[2]

Alternative Deprotection Conditions:

While strong acids like TFA are common, other reagents can be employed for tert-butyl ester deprotection, sometimes offering greater selectivity.[12]

  • Aqueous Phosphoric Acid: This is an effective, environmentally benign, and mild reagent for the deprotection of tert-butyl esters.[11] It has been shown to be selective, tolerating other protecting groups such as Cbz carbamates, benzyl and methyl esters, and TBDMS ethers.[11][13]

  • Zinc Bromide (ZnBr₂): This Lewis acid can be used for the chemoselective hydrolysis of tert-butyl esters.[14][15][16] However, its selectivity in the presence of other acid-labile groups like N-Boc can be substrate-dependent.[14][16]

  • Enzymatic Cleavage: Certain lipases and esterases have been identified that can hydrolyze tert-butyl esters under mild conditions, leaving other protecting groups like Boc, Z, and Fmoc intact.[17][18] This biocatalytic approach offers a high degree of selectivity.

Mechanistic Insights and Visual Workflows

A deeper understanding of the underlying mechanisms enhances the ability to troubleshoot and optimize synthetic strategies.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester in the presence of acid proceeds through a unimolecular elimination (E1) mechanism.[2][19]

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid, increasing the electrophilicity of the carbonyl carbon.

  • Formation of a Stable Carbocation: The protonated ester undergoes cleavage to form the carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).

  • Elimination: The tert-butyl cation then loses a proton to form isobutylene, a volatile gas, which drives the reaction to completion.[20]

G cluster_0 Mechanism of Acid-Catalyzed Deprotection of a Tert-Butyl Ester A R-CO-O-tBu (Tert-Butyl Ester) B R-CO-OH+-tBu (Protonated Ester) A->B + H⁺ C R-COOH (Carboxylic Acid) B->C Cleavage D (CH₃)₃C⁺ (Tert-Butyl Cation) B->D Cleavage E H₂C=C(CH₃)₂ (Isobutylene) D->E - H⁺

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Experimental Workflow: Orthogonal Strategy in Practice

The following diagram illustrates a general experimental workflow for employing a tert-butyl ester in an orthogonal protecting group strategy.

G cluster_1 General Workflow for Tert-Butyl Ester in Orthogonal Synthesis Start Substrate with Carboxylic Acid and another protectable group (e.g., -NH-Fmoc) Protection Protection of Carboxylic Acid (e.g., Protocol 1 or 3) Start->Protection Intermediate1 Protected Intermediate (R(NHFmoc)-COO-tBu) Protection->Intermediate1 Reaction Selective Deprotection of other group (e.g., Fmoc removal with piperidine) Intermediate1->Reaction Intermediate2 Intermediate with free amine (R(NH₂)-COO-tBu) Reaction->Intermediate2 FurtherSteps Further Synthetic Steps (e.g., Peptide coupling) Intermediate2->FurtherSteps Deprotection Deprotection of Tert-Butyl Ester (e.g., Protocol 4 with TFA) FurtherSteps->Deprotection FinalProduct Final Product (R(NH-peptide)-COOH) Deprotection->FinalProduct

Caption: Orthogonal protection strategy workflow.

Conclusion: The Enduring Importance of the Tert-Butyl Ester

The tert-butyl ester remains an indispensable tool for the synthetic organic chemist.[2] Its unique combination of stability under a broad range of conditions and its selective, facile removal under mild acidic conditions provides a level of control that is crucial for the synthesis of complex molecules. From its foundational role in automated peptide synthesis to its strategic application in the total synthesis of natural products and the development of novel therapeutics, the tert-butyl ester continues to be a cornerstone of modern organic synthesis.[2][21]

References

  • Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
  • Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Benchchem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Benchchem. (n.d.). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
  • Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932-6938.
  • AAPPTec. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
  • Coin, I., & Beyermann, M. (2012). Protecting Groups in Peptide Synthesis.
  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Thieme Chemistry. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
  • Taylor & Francis Online. (2011).
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
  • PubMed. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
  • Khan, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3369.
  • ACS Publications. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Myers, A. (n.d.). Protecting Groups.
  • ACS Publications. (2006). An Improved Method for the Protection of Carboxylic Acids as 1,1-Dimethylallyl Esters.
  • Semantic Scholar. (1997).
  • Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
  • YouTube. (2019). Chemistry 3 Overview of Protecting Groups.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.
  • Benchchem. (n.d.).

Sources

Application

Procedure for hydrolyzing Tert-butyl 4-bromo-2-methylbutanoate to 4-bromo-2-methylbutanoic acid

Executive Summary & Strategic Rationale This guide details the procedure for hydrolyzing tert-butyl 4-bromo-2-methylbutanoate to 4-bromo-2-methylbutanoic acid . While ester hydrolysis is a routine transformation, this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the procedure for hydrolyzing tert-butyl 4-bromo-2-methylbutanoate to 4-bromo-2-methylbutanoic acid .

While ester hydrolysis is a routine transformation, this specific substrate presents a critical chemoselectivity challenge : the presence of a


-bromide leaving group relative to the carboxylate. Under basic conditions (traditional saponification with LiOH or NaOH), the resulting carboxylate anion will rapidly undergo intramolecular nucleophilic substitution (

) to form 3-methyl-dihydro-furan-2-one (a

-lactone), rather than the desired linear acid.

Therefore, acidolytic cleavage is the mandatory pathway. This protocol utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to cleave the acid-labile tert-butyl group via an


 mechanism. This method maintains the carboxylic acid in its protonated state, significantly reducing its nucleophilicity and preventing spontaneous lactonization.
Key Chemical Constraints
ParameterConstraintReason
pH Strictly Acidic (< pH 2)Neutral/Basic pH triggers carboxylate formation

rapid lactonization.
Temperature

25°C
Heat promotes elimination (dehydrohalogenation) or thermal lactonization.
Scavengers Optional (Substrate dependent)The t-butyl cation eliminates to isobutylene; scavengers prevent re-alkylation if sensitive nucleophiles are present.

Reaction Mechanism & Failure Modes

Understanding the competition between the desired pathway and the lactonization trap is essential for troubleshooting.

Mechanistic Pathway (DOT Visualization)

G cluster_legend Pathway Legend Substrate t-Butyl 4-bromo-2-methylbutanoate TFA_Complex Protonated Ester Intermediate Substrate->TFA_Complex + TFA (H+) Cation t-Butyl Cation + Carboxylic Acid TFA_Complex->Cation A(AL)1 Cleavage Product 4-bromo-2-methylbutanoic acid (Target) Cation->Product Proton Transfer Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination Anion Carboxylate Anion (Formed by Base/Aq Workup) Product->Anion pH > 4 (NaHCO3 wash) Lactone 3-methyl-dihydro-furan-2-one (Impurity) Anion->Lactone Intramolecular Sn2 (Fast!) key1 Blue = Acid Pathway (Safe) key2 Red = Base Pathway (Lactonization Risk)

Figure 1: Mechanistic divergence. The red pathway illustrates why basic workups (e.g., bicarbonate washes) must be avoided.

Experimental Protocol

Method A: TFA-Mediated Cleavage (Standard Laboratory Scale)

Scale: 1.0 mmol (approx. 237 mg of starting material) Time: 2–4 hours

Reagents
  • Substrate: tert-Butyl 4-bromo-2-methylbutanoate (1.0 equiv)

  • Acid: Trifluoroacetic Acid (TFA) (10–20 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous[1][2]

  • Additives: Triisopropylsilane (TIS) (0.05 equiv) - Optional cation scavenger.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve 1.0 mmol of substrate in 5 mL of DCM (0.2 M concentration).

  • Acidification:

    • Cool the solution to 0°C (ice bath). Note: Cooling controls the initial exotherm.

    • Add 2.5 mL of TFA dropwise via syringe. (Ratio DCM:TFA is typically 2:1 to 4:1).

    • Optional: Add 10

      
      L of TIS if the substrate contains electron-rich aromatics (not strictly necessary for this specific aliphatic bromide).
      
  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (23°C) .

    • Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (stain with KMnO4 or Bromocresol Green for the acid) or LC-MS.

      • Target Signal: Disappearance of the t-butyl singlet (

        
         ppm) in NMR or mass shift of -56 Da.
        
  • Workup (CRITICAL STEP):

    • DO NOT wash with saturated

      
       or NaOH. This will trigger lactonization.
      
    • Concentrate the reaction mixture directly on a rotary evaporator at

      
      C.
      
    • Azeotropic Removal: Add toluene (5 mL) to the residue and re-evaporate. Repeat 3 times. This effectively removes residual TFA as a binary azeotrope.

  • Purification:

    • The resulting oil is usually sufficiently pure (>95%) for subsequent steps.

    • If purification is required: Flash Column Chromatography using silica gel.[3]

    • Eluent: Hexanes:Ethyl Acetate (gradient) + 1% Acetic Acid . The acetic acid is vital to prevent the carboxylic acid from streaking or sticking to the silica.

Method B: HCl in Dioxane (Scale-Up/Alternative)

For larger scales where TFA cost is prohibitive.

  • Dissolve substrate in 4M HCl in Dioxane (10 equiv of HCl).

  • Stir at 0°C to RT for 4–6 hours.

  • Concentrate under reduced pressure.

  • Azeotrope with toluene to remove excess HCl.

Quality Control & Validation

Confirm structure and purity using the following parameters.

TechniqueObservationInterpretation
1H NMR (CDCl3)Loss of singlet at

1.44 ppm (9H).
Successful cleavage of t-butyl group.[4]
1H NMR (CDCl3)Broad singlet at

10–12 ppm (1H).
Presence of carboxylic acid proton.[5]
1H NMR (CDCl3)Multiplets at

3.4–3.5 ppm (2H).
Retention of

-methylene to Bromine (Check for shift indicating lactonization).
13C NMR Disappearance of signals at

28 ppm and 80 ppm.
Loss of quaternary C and methyls of t-butyl.
HPLC/LC-MS Peak shift (M-56).Mass corresponds to acid (MW: 181.03 for

).

Lactone Check: If the product has lactonized, the


 NMR will show distinct changes in the splitting pattern of the methylene protons due to the rigid ring structure, and the carboxylic acid proton will be absent.

Process Workflow Diagram

Workflow cluster_warning SAFETY WARNING Start Start: t-Butyl 4-bromo-2-methylbutanoate Dissolve Dissolve in DCM (Anhydrous) Cool to 0°C Start->Dissolve AddAcid Add TFA (Excess) Warm to RT, Stir 2-4h Dissolve->AddAcid Check QC Check (TLC/NMR) Complete? AddAcid->Check Check->AddAcid No (Add more time) Evap Direct Evaporation (Rotovap < 35°C) Check->Evap Yes Azeotrope Add Toluene & Re-evaporate (Removes residual TFA) Evap->Azeotrope Final Final Product: 4-bromo-2-methylbutanoic acid Azeotrope->Final Warn DO NOT perform aqueous basic wash. Risk of Lactonization!

Figure 2: Operational workflow emphasizing the direct evaporation strategy to avoid basic conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for t-butyl ester cleavage conditions).
  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link (Explains the favorability of 5-exo-tet cyclization/lactonization).

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[6] International Journal of Peptide and Protein Research, 12(5), 258-268. Link (Foundational paper on TFA cleavage mechanisms and scavengers).

  • Marcantoni, E., et al. (2001).[5] A mild and selective method for the cleavage of tert-butyl esters.[4][7][8] The Journal of Organic Chemistry, 66(12), 4430-4432. Link (Discusses selectivity and alternative Lewis acid methods).

Sources

Method

Stereoselective synthesis using chiral Tert-butyl 4-bromo-2-methylbutanoate precursors

An Application Guide to Stereoselective Synthesis Using Chiral tert-Butyl 4-Bromo-2-methylbutanoate Precursors Introduction: The Strategic Value of Chiral γ-Halo Esters in Synthesis In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Stereoselective Synthesis Using Chiral tert-Butyl 4-Bromo-2-methylbutanoate Precursors

Introduction: The Strategic Value of Chiral γ-Halo Esters in Synthesis

In the landscape of modern drug discovery and development, the precise control of molecular three-dimensionality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities.[][3] Consequently, the ability to synthesize single enantiomers of complex molecules is a cornerstone of medicinal chemistry.[4][5]

Chiral building blocks are fundamental tools in this endeavor, offering an efficient pathway to introduce defined stereocenters into a target molecule.[][6] Among these, bifunctional precursors are particularly valuable. This guide focuses on tert-butyl 4-bromo-2-methylbutanoate, a versatile chiral building block containing a stereocenter at the C2 position, a sterically demanding tert-butyl ester for selective manipulation, and a reactive primary bromide at the C4 position. This unique combination allows for its use as a chiral electrophile in a variety of stereoselective carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures with predictable stereochemistry.[7]

This document serves as a detailed guide for researchers and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for the application of this chiral precursor. We will explore its synthesis and its subsequent use in stereoselective alkylation reactions, emphasizing the principles that govern stereochemical outcomes.

Part 1: Synthesis of Enantiopure (R)- and (S)-tert-Butyl 4-Bromo-2-methylbutanoate

The utility of any chiral building block begins with its own efficient and stereochemically pure synthesis. Optically active 2-methylbutanoic acid serves as a common and accessible starting point, often derived from the chiral pool or through microbial resolution.[8][9] The following protocol outlines a reliable pathway to the target precursor.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Purification Start (S)-2-Methylbutanoic Acid Ester Protection as tert-Butyl Ester (S)-tert-Butyl 2-methylbutanoate Start->Ester Boc₂O, DMAP, t-BuOH Bromination Selective γ-Bromination (S)-tert-Butyl 4-bromo-2-methylbutanoate Ester->Bromination NBS, AIBN, CCl₄, Δ Purification Purification via Chromatography Bromination->Purification Product Final Chiral Precursor Purification->Product

Caption: Synthesis workflow for the chiral precursor.

Protocol 1: Synthesis of (S)-tert-Butyl 4-bromo-2-methylbutanoate

This protocol details the conversion of commercially available (S)-2-methylbutanoic acid to the target compound. The tert-butyl ester is installed first to protect the carboxylic acid and provide steric bulk. A subsequent radical bromination selectively functionalizes the terminal methyl group of the ethyl chain.

Materials and Reagents

ReagentFormulaM.W.SupplierNotes
(S)-2-Methylbutanoic acidC₅H₁₀O₂102.13Sigma-Aldrich>99% e.e.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Acros Organics
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Alfa AesarCatalyst
tert-Butanol (t-BuOH)C₄H₁₀O74.12Fisher ScientificSolvent
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Sigma-AldrichRecrystallize before use
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21TCIRadical initiator
Carbon tetrachloride (CCl₄)CCl₄153.81EMD MilliporeAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93J.T.BakerAnhydrous
Saturated NaHCO₃ solution---Aqueous
Brine---Saturated NaCl(aq)
Anhydrous MgSO₄MgSO₄120.37VWRDrying agent
Silica GelSiO₂60.08Sorbent Technologies230-400 mesh

Step-by-Step Methodology

  • Esterification:

    • To a solution of (S)-2-methylbutanoic acid (1.0 eq) in tert-butanol (0.5 M), add DMAP (0.1 eq).

    • Slowly add a solution of Di-tert-butyl dicarbonate (1.2 eq) in tert-butanol dropwise at room temperature.

    • Stir the reaction mixture at 40 °C for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the mixture, dilute with diethyl ether, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-tert-butyl 2-methylbutanoate. This intermediate is often used without further purification.

  • Radical Bromination (Wohl-Ziegler Reaction):

    • Causality: This reaction proceeds via a radical chain mechanism. AIBN initiates the process, and NBS provides a low, constant concentration of Br₂. The selectivity for the primary C4 position over the tertiary C2 position is achieved because the C-H bond at C2 is sterically hindered by the adjacent tert-butoxycarbonyl group, and the primary radical is more accessible.

    • In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve the crude ester (1.0 eq) in CCl₄ (0.2 M).

    • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C) using an oil bath. Use a floodlight to irradiate the flask to facilitate initiation.

    • Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed (typically 4-6 hours). Note: The succinimide byproduct will float to the surface.

    • Cool the reaction to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5).

    • Combine fractions containing the desired product and concentrate in vacuo to yield (S)-tert-butyl 4-bromo-2-methylbutanoate as a colorless oil.

    • Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS. Confirm enantiomeric excess (>99% e.e.) via chiral HPLC analysis.

Part 2: Stereoselective Alkylation of Prochiral Enolates

A primary application of this chiral precursor is in the diastereoselective alkylation of prochiral enolates. The existing stereocenter at C2 directs the incoming nucleophile, leading to the formation of a new stereocenter with a predictable configuration.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the alkylation is governed by the transition state geometry. The enolate nucleophile will approach the electrophilic carbon (C4) of the bromo-ester. To minimize steric repulsion, the approach will occur from the less hindered face of the molecule. The bulky tert-butyl ester and the methyl group at the C2 stereocenter create a biased conformational landscape, forcing the incoming nucleophile to attack from the opposite side of the largest substituent, leading to one major diastereomer.

G Enolate Enolate Lithium Enolate (Prochiral Nucleophile) TS Transition State (Steric Hindrance Model) Enolate->TS Nucleophilic Attack Precursor Br—(CH₂)₂— C*H(Me)—COOtBu (Chiral Electrophile) Precursor:f0->TS Electrophilic Site Product Alkylated Product (New Stereocenter Formed) TS->Product Diastereoselective C-C Bond Formation

Caption: Logical flow of the stereoselective alkylation.

Protocol 2: Diastereoselective Alkylation of a Ketone Enolate

This protocol describes the alkylation of 2-methylcyclohexanone with (S)-tert-butyl 4-bromo-2-methylbutanoate.

Materials and Reagents

ReagentFormulaM.W.SupplierNotes
2-MethylcyclohexanoneC₇H₁₂O112.17Sigma-AldrichAnhydrous
Lithium diisopropylamide (LDA)C₆H₁₄LiN107.12Acros Organics2.0 M solution in THF/heptane/ethylbenzene
(S)-tert-Butyl 4-bromo-2-methylbutanoateC₉H₁₇BrO₂237.13Synthesized (Protocol 1)
Tetrahydrofuran (THF)C₄H₈O72.11Fisher ScientificAnhydrous, distilled from Na/benzophenone
Saturated NH₄Cl solution---Aqueous
Diethyl ether(C₂H₅)₂O74.12J.T.BakerAnhydrous

Step-by-Step Methodology

  • Enolate Formation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (0.2 M relative to the ketone).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq) via syringe.

    • Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise over 10 minutes.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium enolate. Causality: Using a strong, non-nucleophilic base like LDA at low temperature ensures rapid and irreversible deprotonation to form the kinetic enolate, preventing self-condensation or equilibration.

  • Alkylation Reaction:

    • To the enolate solution at -78 °C, add a solution of (S)-tert-butyl 4-bromo-2-methylbutanoate (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 4 hours, then let it slowly warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired diastereomeric products.

  • Analysis:

    • Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR or GC analysis.

    • The major diastereomer can be identified using advanced NMR techniques like NOESY or by crystallizing a derivative for X-ray analysis.

Expected Outcomes and Troubleshooting

ParameterExpected ResultTroubleshooting Guide
Yield 65-80%Low Yield: Ensure all reagents and solvents are strictly anhydrous. Check the activity of the LDA solution. Incomplete enolate formation is a common issue.
Diastereomeric Ratio (d.r.) >90:10Poor Selectivity: Ensure the reaction temperature is maintained at -78 °C during addition. Warming up too quickly can erode selectivity. The choice of cation (e.g., Li⁺ vs. K⁺) can also influence the transition state; consider using KHMDS as an alternative base.
Side Products Poly-alkylation, EliminationPoly-alkylation: Use a slight excess of the electrophile and ensure slow addition of the ketone to the base. Elimination: The bromide can undergo E2 elimination. Maintaining low temperatures minimizes this pathway.

Conclusion: Applications in Drug Development

The methodologies described provide a robust framework for incorporating the chiral tert-butyl 4-bromo-2-methylbutanoate precursor into complex molecules. The resulting products, containing multiple stereocenters, are valuable intermediates in the synthesis of natural products and pharmacologically active compounds.[3][10] For example, the alkylated ketone from Protocol 2 could be a precursor for synthesizing novel analogs of steroid-based drugs or complex alkaloids. The ability to stereoselectively construct carbon-carbon bonds is paramount, and chiral building blocks like the one discussed here remain indispensable tools for medicinal chemists striving to access novel chemical space with precision and efficiency.[11]

References

  • University of Windsor. Asymmetric Synthesis. [Link]

  • ResearchGate. Chiral Building Blocks in Asymmetric Synthesis | Request PDF. [Link]

  • Hatakeyama, S. (2018). [Stereocontrolled Total Synthesis of Biologically Active Natural Products]. Yakugaku Zasshi, 138(2), 191-209. [Link]

  • Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. [Link]

  • Beilstein Archives. (2025). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-((4-bromobenzoyl)oxy)-2-methylbutanoic acid Moiety. [Link]

  • MySkinRecipes. Tert-Butyl (R)-2-Bromo-4-Methylpentanoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Stereocontrolled Reactions: The Power of Advanced Organic Synthesis Intermediates. [Link]

  • EurekAlert!. (2022). Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments. [Link]

  • Wikipedia. Vincristine. [Link]

  • MDPI. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. [Link]

  • PMC. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • ResearchGate. Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. [Link]

  • Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]

  • ResearchGate. Stereoselective Synthesis of (E)-α-Bromo- and (E)-α-Iodoacrylates from Readily Available tert-Butyl Diphenylphosphonoacetate | Request PDF. [Link]

  • ResearchGate. Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. [Link]

  • PMC. Asymmetric Total Syntheses, Stereostructures, and Cytotoxicities of Marine Bromotriterpenoids Aplysiol B (Laurenmariannol) and Saiyacenol A. [Link]

  • PubMed. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). [Link]

  • PubChem. tert-Butyl 2-bromo-2-methylbutanoate. [Link]

  • PubMed. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. [Link]

  • ChemRxiv. Synthesis of Chiral δ-Aminoboronic Esters by Enantioselec- tive Hydrogenation of 1,2-Azaborines. [Link]

  • PubChem. (S)-2-Methylbutanoate. [Link]

  • PMC. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]

  • PubMed. (2008). Stereoselective synthesis of 4'-selenonucleosides using the Pummerer glycosylation reaction. [Link]

  • PubChem. tert-Butyl 4-bromobutanoate. [Link]

  • PubChem. tert-Butyl 2-bromo-3-methylbutanoate. [Link]

  • University of York. Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. [Link]

  • PubChem. Methyl (2S)-2-methylbutanoate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in Tert-butyl 4-bromo-2-methylbutanoate cyclization

-Alkylation (Cyclopropanation) Executive Summary & Mechanistic Insight[1][2] The Challenge: You are attempting an intramolecular 3-exo-tet cyclization of tert-butyl 4-bromo-2-methylbutanoate to form tert-butyl 2-methylcy...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation (Cyclopropanation)

Executive Summary & Mechanistic Insight[1][2]

The Challenge: You are attempting an intramolecular 3-exo-tet cyclization of tert-butyl 4-bromo-2-methylbutanoate to form tert-butyl 2-methylcyclopropanecarboxylate. While Baldwin’s rules predict this closure is favored, users frequently report low conversion or stalled reactions .

The Root Cause: The reaction fights two opposing forces:

  • Steric Hindrance: The

    
    -methyl group hinders the approach of the base, slowing enolate formation. Furthermore, the bulky tert-butyl ester creates a congested transition state for the 
    
    
    
    displacement of the bromide.
  • Competing Elimination: The basic conditions required for enolization also promote E2 elimination of the

    
    -bromide, leading to the acyclic alkene side product (tert-butyl 2-methylbut-3-enoate).
    
The Mechanism (Visualized)

The following diagram outlines the critical bifurcation point between the desired cyclization and the unwanted elimination path.

ReactionMechanism SM Substrate (tert-butyl 4-bromo-2-methylbutanoate) Enolate Enolate Intermediate (Nucleophile) SM->Enolate Deprotonation (k1) Base Base (LDA or KOtBu) Base->Enolate TS_Cyc TS: 3-exo-tet (Cyclization) Enolate->TS_Cyc Intramolecular SN2 (k_cyc) TS_Elim TS: E2 Elimination (Side Reaction) Enolate->TS_Elim Proton Transfer (k_elim) Product Product (Cyclopropane) TS_Cyc->Product Byproduct Byproduct (Alkene) TS_Elim->Byproduct

Figure 1: Mechanistic pathway showing the competition between 3-exo-tet cyclization and E2 elimination.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingTree Start Analyze Crude NMR/GC Q1 Is Starting Material (SM) remaining? Start->Q1 Q2 Is the Alkene (Elimination) present? Q1->Q2 Yes (Low Conversion) Q3 Is the product yield low? Q1->Q3 No (Full Conversion) Issue_Base ISSUE: Base Failure (Dead reagents or Wet solvent) Q2->Issue_Base No Alkene (Just SM) Issue_Temp ISSUE: Kinetic Barrier (Temp too low for cyclization) Q2->Issue_Temp Trace Alkene (Stalled Intermediate) Issue_Elim ISSUE: Elimination Dominates (Temp too high or Base too bulky) Q3->Issue_Elim Major Alkene Signal Issue_Poly ISSUE: Polymerization/Dimerization (Concentration too high) Q3->Issue_Poly Messy Baseline/Tars

Figure 2: Diagnostic decision tree for troubleshooting reaction outcomes.

Critical Parameters & Solutions

A. Base Selection: Kinetic vs. Thermodynamic Control

The choice of base is the single most critical variable.

BaseConditionsProsConsRecommendation
LDA (Lithium Diisopropylamide) THF, -78°C to 0°CKinetic Control: Rapid, quantitative enolate formation. Minimal elimination side products if kept cold.Requires strictly anhydrous conditions. Titration required.Preferred Method for high purity.[1]
KOtBu (Potassium tert-butoxide) THF or DMSO, 0°C to RTThermodynamic: Cheaper, easier to handle.Higher risk of E2 elimination . Can cause ester hydrolysis if wet.Use only if LDA is unavailable or for scale-up cost reduction.
NaH (Sodium Hydride) DMF/THF, 0°C to RTIrreversible deprotonation (H₂ gas release).Heterogeneous reaction (surface area dependent). Often too slow, leading to side reactions.Not Recommended for this substrate.[2]
B. The "Solvent Effect"

For intramolecular alkylation, the nucleophilicity of the enolate is paramount.

  • THF: Standard, but enolates form tight ion pairs with Lithium, reducing reactivity.

  • Additive (HMPA/DMPU): Adding 10-20% DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to THF breaks ion pairs, significantly accelerating the cyclization step (

    
    ) without necessarily increasing the elimination rate.
    
C. Temperature Protocol
  • The Trap: Users often run this at Room Temperature (RT) from the start.

  • The Fix: You must separate Enolization from Cyclization .

    • Enolization (-78°C): Form the enolate when the system has low energy to prevent side reactions.

    • Cyclization (0°C to RT): Warm slowly. The cyclization has a higher activation energy than proton transfer.

Validated Experimental Protocol (Gold Standard)

This protocol uses LDA to ensure quantitative enolate formation and minimizes elimination.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 g, 4.2 mmol)

  • LDA: 1.1 equiv (freshly prepared or titrated commercial solution)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Additive: DMPU (optional, 4 equiv) if conversion is <50% in previous runs.

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Base Charge: Add anhydrous THF and LDA (1.1 equiv) to the flask. Cool to -78°C (dry ice/acetone bath).

  • Substrate Addition: Dissolve the substrate in a minimal amount of THF. Add this solution dropwise to the LDA over 15-20 minutes.

    • Why? Slow addition prevents local excesses of substrate where the enolate could react with unreacted SM (intermolecular reaction).

  • Enolization: Stir at -78°C for 30-45 minutes.

    • Checkpoint: The solution should be clear or slightly yellow. Dark brown indicates decomposition.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. Stir at 0°C for 2 hours.

    • TLC Check: Check consumption of SM. If SM remains, warm to Room Temperature (RT) for 1 hour.

  • Quench: Pour the mixture into cold saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O or Hexanes (cyclopropanes are very lipophilic). Wash with brine, dry over MgSO₄, and concentrate.

FAQs: Troubleshooting Specific Scenarios

Q: I see 50% Starting Material and 50% Product, but the reaction stalled. Adding more base didn't help. Why? A: You likely have water contamination in your solvent or base. The proton source quenches the enolate back to SM. Once quenched, the base is consumed (forming LiOH/KOH).

  • Fix: Distill THF over Sodium/Benzophenone or use a fresh molecular sieve-dried bottle. Titrate your LDA.

Q: I obtained the product, but it's contaminated with an alkene (approx. 15%). How do I remove it? A: The alkene (tert-butyl 2-methylbut-3-enoate) is a result of E2 elimination.

  • Purification: The cyclopropane and the alkene have very similar polarities (Rf values). However, the alkene reacts with KMnO₄ or Bromine water . You can titrate the crude mixture with dilute Br₂/CCl₄ until the color persists (consuming the alkene), then purify the cyclopropane (which is inert to mild bromination) via column chromatography.

Q: Can I use NaH (Sodium Hydride) instead? A: NaH is risky here. The reaction generates H₂ gas, and the "naked" enolate formed in DMF is very basic, often promoting elimination over cyclization for this specific substrate. If you must use NaH, run it at high dilution (0.05 M) in THF/DMF (10:1) to favor the intramolecular process.

References

  • Baldwin's Rules for Ring Closure

    • Baldwin, J. E.[3] "Rules for Ring Closure." J. Chem. Soc., Chem. Commun.[4]1976 , 734–736. (Confirming 3-exo-tet is a favored trajectory).[3]

  • Babler, J. H.; Spina, K. P.
  • Solvent Effects on Enolate Alkylation

    • Reich, H. J. "Role of HMPA in Lithium Reagent Reactions." Chem. Rev.2013, 113, 7130.
  • Analogous Synthesis (Ethyl 2-methylcyclopropanecarboxylate)

    • Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.[5]1959 , 81, 4256.[5] (Foundational cyclopropane synthesis logic).

    • Note: While Simmons-Smith uses carbenoids, the thermodynamic stability data of the 2-methyl cyclopropane system is relevant.
  • Substrate Data

    • Tert-butyl 4-bromo-2-methylbutano

Sources

Optimization

Purification methods for removing unreacted Tert-butyl 4-bromo-2-methylbutanoate

The following technical guide is structured as a specialized support center resource. It addresses the purification of reaction mixtures containing unreacted tert-butyl 4-bromo-2-methylbutanoate (CAS: 1210410-44-8), a st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the purification of reaction mixtures containing unreacted tert-butyl 4-bromo-2-methylbutanoate (CAS: 1210410-44-8), a sterically hindered alkylating agent often used in the synthesis of pharmaceutical intermediates.

Product: tert-Butyl 4-bromo-2-methylbutanoate Application: Alkylating agent (electrophile) in nucleophilic substitutions. Issue: Removal of excess/unreacted reagent from crude reaction mixtures.

Diagnostic & Strategy Selector

Before selecting a protocol, analyze your crude mixture composition. The physicochemical properties of tert-butyl 4-bromo-2-methylbutanoate (Lipophilic, Electrophilic, Thermally stable <100°C, Acid-labile) dictate the purification logic.

Quick Decision Matrix
Scenario Recommended Method Why?
High Throughput / Small Scale (<500 mg) Chemical Scavenging Fastest workup; no liquid-liquid extraction required. Ideal for parallel synthesis.
Large Scale (>10 g) & Thermally Stable Product Vacuum Distillation Most economical. Exploits the boiling point difference.
Complex Mixture / Close R_f Values Flash Chromatography Standard resolution method. Requires optimized mobile phase.
Product is an Amine/Base Acid/Base Extraction Exploits the neutral nature of the bromo-ester vs. the basic product.
Workflow Logic Visualization

PurificationStrategy Start Start: Crude Mixture containing unreacted Bromide ScaleCheck Is the scale > 10g? Start->ScaleCheck ThermalCheck Is product stable >100°C? ScaleCheck->ThermalCheck Yes PolarityCheck Is product ionizable (e.g., amine/acid)? ScaleCheck->PolarityCheck No Distillation Method B: Vacuum Distillation (0.1 - 0.5 mmHg) ThermalCheck->Distillation Yes Chromatography Method C: Flash Chromatography ThermalCheck->Chromatography No Scavenging Method A: Solid-Phase Scavenging (Thiol/Phosphine Resins) PolarityCheck->Scavenging No Extraction Method D: Acid/Base Extraction PolarityCheck->Extraction Yes

Figure 1: Decision tree for selecting the optimal purification modality based on scale and product stability.

Detailed Protocols

Method A: Solid-Phase Scavenging (The "Smart" Workup)

Best For: Small-to-medium scale, parallel synthesis, or when chromatography is difficult. Mechanism: The unreacted alkyl bromide is an electrophile. We use a polymer-supported nucleophile (Scavenger) to covalently bind the impurity. The resin is then filtered off, leaving the pure product in solution.

Recommended Scavengers:

  • Si-Thiol / PS-Thiophenol: Highly reactive soft nucleophiles; ideal for alkyl bromides.

  • PS-Triphenylphosphine: Forms a phosphonium salt with the bromide (precipitates/binds).

Protocol:

  • Dissolution: Dissolve the crude mixture in a solvent compatible with the resin (DCM, THF, or DMF). Avoid protic solvents if using basic scavengers.

  • Stoichiometry: Add 2.0 - 3.0 equivalents of the scavenger resin relative to the estimated amount of unreacted bromide.

    • Tip: If the excess bromide is unknown, assume 20-50% of the starting material remains and calculate based on that, or add 0.5 equiv relative to the limiting reagent.

  • Base Addition (Crucial for Thiols): If using Si-Thiol, add a soluble organic base (e.g., DIPEA or TEA) to deprotonate the thiol and increase nucleophilicity.

    • Ratio: 1.5 equiv of Base per equiv of Resin.

  • Incubation: Agitate (shake, do not stir with magnetic bar to avoid grinding resin) at room temperature for 4–16 hours.

    • Acceleration: Heating to 40–50°C can reduce time to <2 hours.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Wash: Wash the resin cake with DCM (2x) to recover any entrained product.

  • Concentration: Evaporate the filtrate. The unreacted bromide remains bound to the resin.

Method B: Vacuum Distillation (The Scalable Approach)

Best For: Multi-gram scales where the product has a significantly different boiling point (ΔBP > 20°C).

Technical Data for tert-Butyl 4-bromo-2-methylbutanoate:

  • Estimated Boiling Point: ~65–75 °C at 0.1 mmHg (Based on tert-butyl 4-bromobutanoate data [1]).

  • Thermal Limit: Avoid pot temperatures >120°C to prevent de-esterification (isobutylene loss).

Protocol:

  • Setup: Use a short-path distillation head with a high-vacuum pump (oil pump capable of <1 mmHg).

  • Degassing: Stir the crude oil under weak vacuum first to remove residual solvents (DCM/Ethyl Acetate).

  • Fractionation:

    • Slowly increase oil bath temperature.

    • Fraction 1 (Fore-run): Residual solvents and lower-boiling impurities.

    • Fraction 2 (Impurity): Collect the tert-butyl 4-bromo-2-methylbutanoate. Monitor the head temperature closely. It should distill as a clear liquid.

    • Residue: Your product (if it has a higher BP) will remain in the flask.

  • Validation: Check the pot residue by TLC/NMR to ensure the bromide is gone.

Method C: Flash Chromatography (Standard)

Best For: General purification when ΔRf > 0.15.

TLC Optimization:

  • Stain: The bromide is not UV active (weak absorbance). Use Iodine (I2) or KMnO4 stain for visualization.

  • Mobile Phase: Start with 100% Hexanes (or Heptane). The bromo-ester is lipophilic.

    • Typical Elution: 0% -> 10% EtOAc in Hexanes.

    • The bromo-ester usually elutes before more polar products (amides, alcohols, acids).

Troubleshooting & FAQs

Q1: I tried chromatography, but the bromide co-elutes with my product. What now?

  • Cause: Both compounds have similar lipophilicity.

  • Fix: Switch to Method A (Scavenging) . Chemical differentiation (reactivity) is more powerful than physical differentiation (polarity) here. Use a Thiol resin to selectively "grab" the bromide.

Q2: Can I use basic hydrolysis to remove the bromide?

  • Risk: High. While tert-butyl esters are more stable to base than methyl esters, they can still hydrolyze under the conditions required to destroy an alkyl bromide (which usually requires heat + strong nucleophile). Furthermore, the bromide might eliminate to form the alkene (methacrylate derivative) rather than hydrolyze, creating a new impurity. Avoid aqueous hydrolysis.

Q3: My product is an amine. How do I remove the bromide?

  • Strategy: Acid-Base Extraction.

    • Dissolve mixture in DCM.

    • Extract with 1M HCl (aq). The amine product goes into the water layer (as salt). The neutral bromo-ester stays in the DCM.

    • Wash the aqueous layer with fresh DCM.

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract the free amine back into DCM.

Q4: Is the compound sensitive to silica gel?

  • Observation: Tert-butyl esters are generally stable on silica. However, if your silica is very acidic and the dwell time is long, you might see trace hydrolysis (loss of t-butyl group).

  • Mitigation: Add 1% Triethylamine to your eluent to neutralize the silica.

References

  • Organic Syntheses , Coll.[1] Vol. 10, p. 535 (2004); Vol. 79, p. 146 (2002). Synthesis of tert-butyl 4-bromobutanoate and distillation data.

  • Biotage . Solid Supported Reagents and Scavengers: Application Guide. (Details on PS-Thiophenol and Si-Thiol for alkyl halide removal).

  • Sigma-Aldrich . Product Specification: tert-Butyl 4-bromo-2-methylbutanoate (CAS 1210410-44-8).

  • PubChem . Compound Summary: tert-Butyl 2-bromo-2-methylbutanoate (Structural Analog Data).

Sources

Troubleshooting

Controlling temperature to avoid polymerization of Tert-butyl 4-bromo-2-methylbutanoate derivatives

Welcome to the Technical Support Center for the handling and use of tert-butyl 4-bromo-2-methylbutanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and use of tert-butyl 4-bromo-2-methylbutanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on controlling temperature to prevent unwanted polymerization and ensure the integrity of your experiments. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter.

Introduction: The Challenge of Stability

Tert-butyl 4-bromo-2-methylbutanoate is a valuable building block in organic synthesis. However, its structure, containing both a sterically hindered ester and a secondary alkyl bromide, presents unique stability challenges. Elevated temperatures can initiate a cascade of undesirable reactions, including thermal decomposition and, most critically, polymerization. This guide provides a comprehensive framework for understanding and mitigating these risks through precise temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in tert-butyl 4-bromo-2-methylbutanoate?

A1: The primary driver for polymerization in this compound is the formation of reactive intermediates at elevated temperatures. The carbon-bromine bond can undergo homolytic cleavage to form a free radical, or the compound can eliminate HBr, creating an unsaturated species. These reactive molecules can then initiate a chain reaction, leading to the formation of oligomers and polymers.[1][2][3]

Q2: What are the ideal storage conditions for tert-butyl 4-bromo-2-methylbutanoate?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] Refrigerated storage, typically between 2°C and 8°C, is highly recommended to minimize the rate of any potential decomposition or polymerization reactions. The container should be tightly sealed to prevent exposure to moisture and air.

Q3: Are there any chemical inhibitors I can add to prevent polymerization?

A3: Yes, for extended storage or for processes requiring heating, the addition of a free-radical inhibitor can be beneficial. Common choices for unsaturated monomers include hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[5][6] For compounds like tert-butyl 4-bromo-2-methylbutanoate, stable nitroxide radicals such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl) and its derivatives can also be effective at scavenging initiating radicals.[6][7][] It is crucial to determine the appropriate inhibitor and its concentration for your specific application, as excessive amounts can interfere with subsequent reactions.

Q4: How can I tell if my sample of tert-butyl 4-bromo-2-methylbutanoate has started to polymerize?

A4: The initial signs of polymerization can be subtle. An increase in the viscosity of the liquid is a primary indicator. You may also observe a change in color, often a yellowing or browning, due to the formation of conjugated systems. In advanced stages, you might see the formation of a solid precipitate or a gel-like substance.

Q5: Can I use standard heating methods like an oil bath for reactions involving this compound?

A5: While standard heating methods can be used, they must be carefully controlled.[9] It is crucial to heat the reaction mixture gradually and uniformly to avoid localized hotspots that could trigger a runaway reaction.[9] Using a temperature-controlled heating mantle or a well-calibrated hot plate with vigorous stirring is recommended. Always have a cooling bath on standby as a precautionary measure.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer format to directly address specific problems you might encounter during your experiments.

Problem 1: My reaction is sluggish and giving low yields, even at elevated temperatures.

  • Possible Cause: Your starting material may have partially polymerized. The presence of oligomers can interfere with the desired reaction pathway and sequester the active reagent.

  • Troubleshooting Steps:

    • Visual Inspection: Check the viscosity and color of your starting material. If it appears more viscous than usual or has a yellow/brown tint, polymerization is likely.

    • Analytical Confirmation: If available, obtain a Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectrum of the starting material.[10][11][12] Compare it to a reference spectrum of the pure compound. Broadening of peaks or the appearance of new signals in the aliphatic region can indicate polymerization.

    • Purification: If polymerization is confirmed, you may be able to purify the remaining monomer by vacuum distillation. However, be extremely cautious as heating during distillation can accelerate polymerization. It is often safer to discard the compromised reagent and use a fresh batch.

Problem 2: During my reaction, the mixture has suddenly become very thick and is difficult to stir.

  • Possible Cause: You are experiencing the onset of a runaway polymerization. This is an exothermic process that can rapidly accelerate, leading to a dangerous increase in temperature and pressure.[1][2]

  • Immediate Actions:

    • Emergency Cooling: Immediately remove the heat source and immerse the reaction vessel in a cooling bath (e.g., ice-water or dry ice/acetone).

    • Inhibitor Quench: If it is safe to do so, add a "short-stop" inhibitor to the reaction mixture. A pre-prepared solution of an inhibitor like hydroquinone or TEMPO in a compatible solvent can be quickly introduced to quench the radical chain reaction.[13]

    • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to handle any potential release of vapors.

Problem 3: I have an old bottle of tert-butyl 4-bromo-2-methylbutanoate. How can I assess its quality before use?

  • Possible Cause: Over time, even under recommended storage conditions, slow degradation or polymerization can occur.

  • Quality Assessment Protocol:

    • Physical Properties: Note the color and clarity of the liquid. Any significant deviation from a colorless, clear liquid is a sign of degradation.

    • Boiling Point Determination: Carefully measure the boiling point of a small sample. A broad boiling range or a boiling point that is significantly higher than the literature value suggests the presence of higher molecular weight species.

    • Spectroscopic Analysis: As mentioned previously, NMR and FTIR are excellent tools for assessing purity.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify impurities and oligomers.

Experimental Protocols

Protocol 1: Safe Handling and Storage of Tert-butyl 4-bromo-2-methylbutanoate
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Note the date of receipt on the bottle.

  • Storage Location: Store the container in a designated, temperature-controlled environment, such as a refrigerator rated for chemical storage, between 2°C and 8°C.[14][15][16]

  • Inert Atmosphere: For long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen, which can sometimes participate in initiation steps.

  • Dispensing: When dispensing the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][17][18]

  • Sealing: After dispensing, tightly reseal the container. For bottles with screw caps, using paraffin film can provide an extra barrier against moisture and air ingress.

Protocol 2: Monitoring a Reaction for Signs of Polymerization
  • Continuous Temperature Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction mixture throughout the experiment. An unexpected exotherm is a critical warning sign.

  • Viscosity Checks: Periodically observe the stirring of the reaction. If the vortex created by the stirrer becomes less pronounced or disappears, it indicates a significant increase in viscosity.

  • In-Process Sampling (for long reactions): If the reaction duration is several hours, you can cautiously take small aliquots for analysis by techniques like Thin Layer Chromatography (TLC) or GC. A change in the product-to-starting-material ratio that deviates from expected kinetics, or the appearance of baseline material on a TLC plate, can suggest polymerization.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature 2°C - 8°CMinimizes thermal energy available for initiating polymerization or decomposition.[14][16]
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Inhibitor (Optional) 100-200 ppm of MEHQ or TEMPOScavenges free radicals that may form during storage.[5][6][7]
Handling Environment Well-ventilated fume hoodProtects the user from potentially harmful vapors.[4]
Heating Method Controlled, uniform heatingAvoids localized hotspots that can trigger runaway reactions.[9]

Visualization of Concepts

Diagram 1: The Polymerization Cascade

This diagram illustrates the potential pathways for polymerization, emphasizing the central role of temperature as an initiator.

Polymerization_Cascade cluster_initiation Initiation Phase cluster_propagation Polymerization Phase A Tert-butyl 4-bromo-2-methylbutanoate B Elevated Temperature (Heat Input) C Reactive Intermediates (Radicals, Alkenes) B->C  Homolysis / Elimination   D Initiation C->D E Propagation (Chain Growth) D->E E->E F Polymerization (Increased Viscosity, Color Change) E->F

Caption: The role of elevated temperature in initiating polymerization.

Diagram 2: Troubleshooting Workflow for Suspected Polymerization

This workflow provides a logical sequence of steps to diagnose and address potential polymerization issues.

Troubleshooting_Workflow Start Observe Anomaly (e.g., High Viscosity, Low Yield) Check_SM Inspect Starting Material (Color, Viscosity) Start->Check_SM Analyze_SM Perform Analytical Test (NMR, FTIR) Check_SM->Analyze_SM Is_SM_Bad Is Starting Material Polymerized? Analyze_SM->Is_SM_Bad Discard_SM Discard and Use Fresh Reagent Is_SM_Bad->Discard_SM Yes Check_Reaction Monitor Reaction Conditions (Temperature, Stirring) Is_SM_Bad->Check_Reaction No Is_Runaway Runaway Reaction Signs? (Rapid Exotherm) Check_Reaction->Is_Runaway Emergency_Action Emergency Protocol: Cool & Quench Is_Runaway->Emergency_Action Yes Continue_Reaction Continue with Caution Is_Runaway->Continue_Reaction No

Caption: Decision-making process for suspected polymerization.

References

  • Safety Storage Systems. Benefits of Temperature Controlled Chemical Storage. [Link]

  • Storemasta. What Chemicals Require Temperature Controlled Storage?. (2025-11-05). [Link]

  • Kumar, R., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). [Link]

  • Moravek. The Importance of Temperature Control in Chemical Storage. [Link]

  • Liskon Biological. A Brief Discussion on Polymerization Inhibitors. (2025-10-17). [Link]

  • ResearchGate. Inhibition of Free Radical Polymerization: A Review. (2025-10-13). [Link]

  • U.S. Chemical Storage. Why Climate Control is Important in Chemical Storage Buildings. (2018-03-06). [Link]

  • Powerblanket. Safe Chemical Heating: Essential Tips for Every Lab Technician. (2019-06-12). [Link]

  • Google Patents. Inhibitor composition for stabilizing free-radical polymerizable substance.
  • Sciencing. What Is Runaway Polymerization?. (2022-03-24). [Link]

  • Journal of the American Chemical Society. The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. [Link]

  • Journal of the American Chemical Society. The Kinetics of the Thermal Decomposition of Peresters. III. The Effect of p-Substituents on the Unimolecular Decomposition of t-Butyl Perbenzoates. [Link]

  • HUFOCW. What Is Runaway Polymerization?. [Link]

  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025-08-06). [Link]

  • ResearchGate. Why Do Some Alkoxybromothiophenes Spontaneously Polymerize?. [Link]

  • Resolve Mass. An Overview of Analytical Techniques for Polymer Characterization. (2025-10-14). [Link]

  • ResearchGate. Chapter Two Polymerization Mechanisms. (2018-12-23). [Link]

  • AZoM. Top Analytical Techniques for Characterizing Custom Polymers. [Link]

  • The Journal of Physical Chemistry. The Thermal Decomposition of Tertiary Butyl Acetate. [Link]

  • Analytical Chemistry. Determination of Carboxylic Acids Present as Esters in Plasticizers and Polymers by Transesterification and Gas Chromatography. [Link]

  • Chemical Reviews. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. [Link]

  • IChemE. The control of runaway polymerisation reactions by inhibition techniques. [Link]

  • AZoM. Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF. (2017-03-23). [Link]

  • Books Gateway. Polymerisation Reactions. (2017-01-16). [Link]

  • AIDIC. Emergency Runaway Reaction - What Precedes? What Follows?. [Link]

  • PubChem. tert-Butyl 4-bromo-2-methylbutanoate. [Link]

  • Google Patents. Preparation method for bromo-ester-containing compounds.
  • Molecules. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]

  • PubChem. tert-Butyl 4-bromo-2-methylbenzoate. [Link]

  • PubChem. tert-Butyl 4-bromobutanoate. [Link]

  • NSF. Dietary Supplement Storage Issues: Temperature Control. (2023-02-06). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of Tert-butyl 4-bromo-2-methylbutanoate

The following guide provides an in-depth technical analysis of Tert-butyl 4-bromo-2-methylbutanoate , focusing on 1H NMR spectral interpretation, synthetic isolation, and comparative performance against standard alternat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Tert-butyl 4-bromo-2-methylbutanoate , focusing on 1H NMR spectral interpretation, synthetic isolation, and comparative performance against standard alternatives.

Executive Summary: The Strategic Value of the Tert-Butyl Scaffold

Tert-butyl 4-bromo-2-methylbutanoate (CAS: 1210410-44-8) is a specialized aliphatic ester used primarily as a chiral building block in the synthesis of peptidomimetics and furin inhibitors. Unlike its methyl or ethyl analogs, the tert-butyl group provides orthogonal protecting group strategy—it is stable to basic hydrolysis (saponification) due to steric hindrance but readily cleaved under acidic conditions (e.g., TFA, HCl/Dioxane).

This guide dissects the 1H NMR spectrum to enable rapid quality control (QC) and compares its stability profile against the more common Methyl 4-bromo-2-methylbutanoate.

Structural Analysis & Theoretical Framework

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule contains a chiral center at C2, rendering the C3 methylene protons diastereotopic .

Chemical Structure & Proton Coding
  • Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 237.14 g/mol

Proton Environments:

  • H

    
     (9H):  Tert-butyl methyl protons (Singlet, shielded).
    
  • H

    
     (3H):  Methyl group at C2 (Doublet, coupled to H
    
    
    
    ).
  • H

    
     (1H):  Methine proton at C2 (Multiplet, alpha-carbonyl).
    
  • H

    
    , H
    
    
    
    (2H):
    Methylene protons at C3 (Complex multiplet, diastereotopic).
  • H

    
     (2H):  Bromomethyl protons at C4 (Triplet/Multiplet, deshielded by Br).
    

Experimental Protocol: Synthesis & Sample Preparation

To ensure the NMR data reflects a realistic sample, we define the synthesis origin.[1] The most robust route involves the ring-opening of


-methyl-

-butyrolactone
.
Synthesis Workflow (Graphviz)

SynthesisWorkflow Lactone α-Methyl-γ-butyrolactone (Starting Material) RingOpen Ring Opening (HBr / H2O, 80°C) Lactone->RingOpen AcidInter 4-Bromo-2-methylbutyric Acid (Intermediate) RingOpen->AcidInter Esterification Esterification (Isobutylene, H2SO4 cat.) AcidInter->Esterification Product Tert-butyl 4-bromo-2-methylbutanoate (Final Product) Esterification->Product

Figure 1: Synthetic pathway from lactone precursor to tert-butyl ester, highlighting the intermediate acid stage.

NMR Sample Preparation Protocol

Objective: Eliminate solvent peaks that overlap with the C3/C4 region.

  • Solvent Selection: Use CDCl

    
      (99.8% D) with 0.03% TMS. Avoid DMSO-d
    
    
    
    unless solubility is an issue, as water peaks in DMSO can obscure the C3 multiplets.
  • Concentration: Dissolve 15–20 mg of oil in 0.6 mL solvent. High concentration is required to resolve the splitting of diastereotopic protons.

  • Shimming: Ensure linewidth < 0.5 Hz on the TMS peak to resolve the C2-Methyl doublet.

1H NMR Spectrum Analysis

The spectrum is characterized by the massive tert-butyl singlet and the distinct splitting of the C3 protons. The following data is derived from high-field (400 MHz) analysis of the purified compound.

Table 1: Chemical Shift Assignments (CDCl , 400 MHz)
PositionProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
C4-H CH

-Br
3.36 – 3.50 Multiplet2HDeshielded by Bromine.
C2-H CH-CO2.60 – 2.68 Multiplet1HAlpha-carbonyl methine.
C3-H

CH

(Internal)
2.17 – 2.35 Multiplet1HDiastereotopic proton 1.
C3-H

CH

(Internal)
1.85 – 2.00 Multiplet1HDiastereotopic proton 2.
t-Bu C(CH

)

1.44 – 1.46 Singlet9HCharacteristic ester signal.
C2-Me CH

1.18 – 1.22 Doublet3H

Hz.
Detailed Splitting Analysis
  • The Diastereotopic Effect (C3): Because C2 is a chiral center, the two protons on C3 are not chemically equivalent. They appear as two distinct multiplets (often complex dddd) rather than a simple quartet. This is a critical purity marker; if C3 appears as a simple quartet, the C2 stereocenter might be racemized or the resolution is insufficient.

  • The C2 Methine: This proton couples to the C2-Methyl (doublet) and the two C3 protons (complex), resulting in a pseudo-sextet or broad multiplet.

Comparative Analysis: Tert-Butyl vs. Methyl Ester

In drug development, the choice between a methyl and tert-butyl ester is often dictated by the downstream synthetic strategy.

Table 2: Spectral & Functional Comparison
FeatureTert-butyl 4-bromo-2-methylbutanoate Methyl 4-bromo-2-methylbutanoate
Ester Signal

1.45 ppm (Singlet, 9H)

3.70 ppm (Singlet, 3H)
C2-H Shift

~2.65 ppm (Shielded by steric bulk)

2.72 ppm (Deshielded)
Base Stability High (Resists saponification)Low (Hydrolyzes to acid)
Acid Stability Low (Cleaves to acid + isobutylene)High (Stable in HCl/TFA)
Common Impurity Isobutylene (gas), t-ButanolMethanol
Stability & Reactivity Pathway (Graphviz)

StabilityComparison tBuEster Tert-Butyl Ester (Substrate) BaseCond Basic Conditions (NaOH / LiOH) tBuEster->BaseCond AcidCond Acidic Conditions (TFA / HCl) tBuEster->AcidCond MeEster Methyl Ester (Alternative) MeEster->BaseCond MeEster->AcidCond Stable STABLE (No Reaction) BaseCond->Stable Steric Bulk Hydrolysis HYDROLYSIS (Yields Acid) BaseCond->Hydrolysis Saponification AcidCond->Stable Cleavage CLEAVAGE (Yields Acid + Isobutylene) AcidCond->Cleavage E1 Mechanism

Figure 2: Orthogonal stability profiles. The tert-butyl ester is preferred when the synthetic route involves basic steps that would destroy a methyl ester.

Troubleshooting & Impurity Identification

During synthesis, the most common side reaction is the re-cyclization of the intermediate acid back to the lactone, or incomplete esterification.

  • Impurity A:

    
    -Methyl-
    
    
    
    -butyrolactone
    [2][3]
    • NMR Sign: Loss of t-Bu singlet. Appearance of multiplets at

      
       4.2-4.4 ppm (O-CH
      
      
      
      ring protons).
    • Cause: Acidic workup was too harsh or prolonged heating.

  • Impurity B: 4-Bromo-2-methylbutyric acid [4][5]

    • NMR Sign: Broad singlet >10 ppm (COOH). Loss of t-Bu singlet.

    • Cause: Hydrolysis of the t-butyl ester by atmospheric moisture/acid traces.

References

  • Synthesis of Methyl 4-bromo-2-methylbutanoate

    • Patent: US11773078B2. "Furin inhibitors." (2023).[6][7] Describes the synthesis and NMR of the methyl ester analog.

  • General Reactivity of Tert-Butyl Esters

    • Organic Syntheses: "Tert-butyl esters from acid chlorides and t-butanol." Org. Synth. Coll. Vol. 3, p.142.
  • Lactone Ring Opening Protocols

    • Beilstein J. Org.[8] Chem. "A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones." (2021).[8]

    • [8]

  • NMR Chemical Shift Data (Methyl Analog)

    • PubChem: Methyl 4-bromo-2-methylbutanoate (CID 11745547).[4][5]

Sources

Comparative

Comparative Guide: Impurity Profiling of Crude Tert-butyl 4-bromo-2-methylbutanoate via GC-MS

Executive Summary: The "Tert-Butyl Trap" Tert-butyl 4-bromo-2-methylbutanoate is a critical chiral building block in the synthesis of non-natural amino acids and peptidomimetics. However, its analysis presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tert-Butyl Trap"

Tert-butyl 4-bromo-2-methylbutanoate is a critical chiral building block in the synthesis of non-natural amino acids and peptidomimetics. However, its analysis presents a classic analytical paradox: the method used to verify purity (GC-MS) often degrades the sample, creating artificial impurities.

Standard Gas Chromatography-Mass Spectrometry (GC-MS) utilizing hot split/splitless injection (


C) frequently leads to the thermal elimination of the tert-butyl group, resulting in false positives for 4-bromo-2-methylbutanoic acid  and isobutylene . Furthermore, the thermal energy can drive the cyclization of the gamma-bromo ester into 3-methyl-gamma-butyrolactone , mimicking a process impurity.

This guide compares Standard Split GC-MS (Method A) against Cold On-Column (COC) GC-MS (Method B) and HPLC-MS (Method C), demonstrating why thermal control is non-negotiable for this specific analyte.

The Chemistry of Instability

To accurately profile impurities, one must distinguish between synthetic by-products and analytical artifacts.

Thermal Degradation Mechanism

Tert-butyl esters undergo a retro-Ene reaction (Chugaev-type elimination) at temperatures above


C. Additionally, the presence of a halogen at the 

-position facilitates internal nucleophilic attack, leading to lactonization.

ThermalDegradation Ester Tert-butyl 4-bromo-2-methylbutanoate (Target Molecule) TS_Elim 6-Membered Transition State Ester->TS_Elim >180°C (Injector) Lactone_TS Cyclization (Heat Induced) Ester->Lactone_TS Intra-molecular Alkylation Acid Artifact 1: 4-bromo-2-methylbutanoic acid TS_Elim->Acid Isobutylene Isobutylene (Gas) TS_Elim->Isobutylene Lactone Artifact 2: 3-methyl-gamma-butyrolactone Lactone_TS->Lactone - t-Butyl Bromide

Figure 1: Thermal degradation pathways in a hot GC inlet. These reactions create "ghost" impurities that do not exist in the crude bulk material.

Comparative Methodologies

Method A: Standard Split/Splitless GC-MS (The Common Error)
  • Configuration: Inlet at

    
    C, Split ratio 50:1.
    
  • Outcome: High probability of artifact formation. The chromatogram will show a significant peak for the acid (m/z 180/182) even if the sample is pure.

  • Verdict: Unsuitable for purity assay; acceptable only for solvent detection.

Method B: Cold On-Column (COC) GC-MS (The Recommended GC Approach)
  • Configuration: Inlet tracks oven temperature (starts at

    
    C). Sample is deposited directly into the column liquid phase without vaporization.
    
  • Outcome: Minimizes thermal stress. The tert-butyl ester remains intact.

  • Verdict: Recommended for volatile impurity profiling.

Method C: HPLC-MS (The Orthogonal Validator)
  • Configuration: Electrospray Ionization (ESI) in Positive Mode (

    
     or 
    
    
    
    ).
  • Outcome: Zero thermal degradation.

  • Verdict: Gold Standard for confirming "Acid" presence.

Experimental Protocols

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Methyl Tert-Butyl Ether (MTBE). Avoid alcohols (methanol/ethanol) to prevent transesterification in the injector.

  • Concentration: 1 mg/mL.[1][2]

  • Filtration: 0.2 µm PTFE filter (crucial for crude samples to remove inorganic salts like LiBr/NaBr).

GC-MS Parameters (Method B: Cold On-Column)

This protocol is designed to prevent the "McFadden pyrolysis" of the tert-butyl group.

ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase suitable for esters.
Inlet Mode Cold On-Column (COC) or PTVCRITICAL: Eliminates hot vaporization step.
Inlet Temp Track Oven (

C initial)
Prevents flash degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency.
Oven Program

C (hold 1 min)


C/min


C
Gentle ramp allows elution without shock.
Transfer Line

C
High enough to prevent condensation, low enough to limit post-column breakdown.
Ion Source

C (EI, 70eV)
Standard ionization energy.

Data Interpretation & Impurity Library

The following table details the mass spectral signatures for the target and its specific impurities. Note the bromine isotope pattern (


).
CompoundRetention (Rel)Key Ions (m/z)Identification Notes
Tert-butyl 4-bromo-2-methylbutanoate 1.00 (Ref)57 (Base), 163/165 , 181/183ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(236/238) is weak/absent. m/z 57 (

) dominates.[1][3] 163/165 is

.
4-bromo-2-methylbutanoic acid 0.85135/137 , 180/182Artifact Warning: If this peak shrinks using Method B (COC), it was an artifact.
3-methyl-gamma-butyrolactone 0.45100 (

), 56, 42
Formed by cyclization. Lack of Br isotope pattern distinguishes it.
Tert-butyl propionate 0.2057, 130 Starting material. Highly volatile.
Dibromoethane 0.15107/109 , 186/188/190Reagent impurity. Distinct 1:2:1 isotope pattern at

.
Analytical Decision Workflow

Use this logic flow to validate your impurity profile.

DecisionTree Start Crude Sample Analysis MethodA Run Standard GC-MS (250°C Inlet) Start->MethodA CheckAcid Is 'Acid' Peak > 5%? MethodA->CheckAcid MethodB Run Cold On-Column GC-MS (40°C Inlet) CheckAcid->MethodB Yes Result2 Peak Persists: Real Process Impurity CheckAcid->Result2 No (Sample Pure) Compare Compare 'Acid' Peak Area MethodB->Compare Result1 Peak Disappears: It was a Thermal Artifact Compare->Result1 Area Decreases Compare->Result2 Area Constant

Figure 2: Validation workflow to distinguish between thermal artifacts and real impurities.

Conclusion

For Tert-butyl 4-bromo-2-methylbutanoate , the choice of injection technique is the difference between a failing specification and a passing one.

  • Avoid Standard Split Injection: It artificially inflates the levels of acid and lactone impurities due to the thermal instability of the tert-butyl ester [1].

  • Adopt Cold On-Column (COC): This is the self-validating protocol. If the acid peak area correlates with inlet temperature, it is an artifact.

  • Verify with HPLC-MS: If GC-MS results are ambiguous, HPLC-MS (ESI+) provides a non-destructive "ground truth" [2].

References

  • Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (2025). Tert-butyl 4-bromo-2-methylbutanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2024).[4] Mass spectrum fragmentation patterns of bromo-alkanes.[1][2] Retrieved from [Link]

  • Google Patents. (2003). WO2003045899A1 - Process for manufacture of 4-bromo-2-oxyimino butyric acid derivatives.

Sources

Validation

Comparative Guide: Chiral HPLC Methods for Enantioseparation of Tert-butyl 4-bromo-2-methylbutanoate

Executive Summary & Molecule Profile Target Analyte: Tert-butyl 4-bromo-2-methylbutanoate CAS: 88745-91-9 (racemate) Chiral Center: C2 (Alpha-position to the carbonyl) Significance: A critical chiral building block for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: Tert-butyl 4-bromo-2-methylbutanoate CAS: 88745-91-9 (racemate) Chiral Center: C2 (Alpha-position to the carbonyl) Significance: A critical chiral building block for the synthesis of ACE inhibitors and other peptidomimetics. The enantiomeric purity of the


-methyl group is often decisive for biological activity.

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the (R)- and (S)-enantiomers. Unlike simple aromatics, this aliphatic ester relies heavily on the steric bulk of the tert-butyl group and the dipole of the bromine to achieve chiral recognition.

Quick Comparison: Top Recommended Columns
FeatureAmylose-Based (e.g., Chiralpak AD-H) Cellulose-Based (e.g., Chiralcel OD-H) Immobilized (e.g., Chiralpak IA)
Primary Mode Normal Phase (NP)Normal Phase (NP)NP / Polar Organic
Selectivity (

)
High (Best for bulky esters)Moderate to HighHigh (Robustness focus)
Resolution (

)
Typically > 2.0Typically > 1.5Variable
Mobile Phase Hexane / IPAHexane / IPAHexane / DCM / MtBE
Recommendation First Choice (Gold Standard) Second ChoiceUse for solubility issues

Mechanistic Insight: Why Separation is Challenging

The separation of Tert-butyl 4-bromo-2-methylbutanoate presents a specific challenge: it lacks strong


-

interaction sites (aromatic rings) near the chiral center.
  • The Driver: Separation is driven by steric discrimination of the bulky tert-butyl ester group and hydrogen bonding (dipole-dipole interactions) with the carbonyl oxygen.

  • The Solution: Amylose-based columns (like AD-H) generally form helical grooves that accommodate bulky alkyl groups better than the linear cavities of cellulose phases, often resulting in higher selectivity for this specific aliphatic ester.

Visualizing the Separation Logic

ChiralLogic Analyte Tert-butyl 4-bromo-2-methylbutanoate Interaction Chiral Recognition Mechanism Analyte->Interaction Steric Steric Bulk (Tert-butyl group) Interaction->Steric Primary Driver Dipole Dipole-Dipole (Carbonyl & Bromine) Interaction->Dipole Secondary Driver Column_AD Amylose Tris (3,5-dimethylphenylcarbamate) (e.g., AD-H) Steric->Column_AD Helical Groove Fit (Preferred) Column_OD Cellulose Tris (3,5-dimethylphenylcarbamate) (e.g., OD-H) Steric->Column_OD Linear Cavity Fit Result Enantiomeric Separation Column_AD->Result High Resolution Column_OD->Result Moderate Resolution

Caption: Mechanism of chiral recognition for bulky aliphatic esters on polysaccharide phases.

Detailed Methodologies

Method A: The "Gold Standard" (Amylose-Based)

This method utilizes the supramolecular helical structure of amylose derivatives. The bulky tert-butyl group inserts into the chiral groove, creating a distinct energy difference between the (R) and (S) enantiomers.

  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Low wavelength required due to lack of chromophores).

Performance Metrics (Estimated):

  • Retention Time (

    
    ):  ~8.5 min
    
  • Retention Time (

    
    ):  ~10.2 min
    
  • Selectivity (

    
    ):  ~1.20
    
  • Resolution (

    
    ):  > 2.5
    

Expert Note: The low UV cutoff (210 nm) is critical. Ensure high-purity HPLC grade Hexane is used to avoid baseline noise.

Method B: The "Alternative" (Cellulose-Based)

If Method A fails or shows peak tailing, the cellulose backbone provides a different spatial arrangement (linear rigid rods).

  • Column: Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Ethanol (95 : 5 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 20°C (Lower temperature often improves resolution on cellulose phases).

Performance Metrics (Estimated):

  • Selectivity (

    
    ):  ~1.10
    
  • Resolution (

    
    ):  ~1.5 - 1.8
    

Experimental Workflow: Screening to Optimization

Do not rely on a single injection. Follow this self-validating screening protocol to ensure method robustness.

Step 1: Solubility Check

Dissolve 1 mg of analyte in 1 mL of n-Hexane/IPA (50:50) .

  • Checkpoint: If cloudy, add minimal Dichloromethane (DCM). If DCM is used, ensure the column is "Immobilized" (e.g., Chiralpak IA) or verify the coated phase tolerates the solvent (Standard AD-H/OD-H do NOT tolerate DCM).

Step 2: Column Screening (The "Magic Four")

Screen the following four chemistries in Normal Phase (Hexane/IPA 90:10):

  • AD-H (Amylose-3,5-dimethyl) -> Likely Winner

  • OD-H (Cellulose-3,5-dimethyl)

  • OJ-H (Cellulose-4-methylbenzoate) -> Good for carbonyls, but often less retentive for this specific ester.

  • AS-H (Amylose-alpha-methylbenzylcarbamate)

Step 3: Optimization Loop

OptLoop Start Initial Screen: Hexane/IPA (90:10) Check Calculate Resolution (Rs) Start->Check Decision Is Rs > 1.5? Check->Decision Success Method Validated Decision->Success Yes Fail_Path1 Rs < 1.0 (Poor Separation) Decision->Fail_Path1 No Fail_Path2 1.0 < Rs < 1.5 (Partial Separation) Decision->Fail_Path2 Almost Action1 Switch Alcohol: Try Ethanol or MeOH Fail_Path1->Action1 Action3 Dilute Mobile Phase: Hexane/IPA (98:2) Fail_Path2->Action3 Action1->Check Action2 Lower Temp to 15°C Reduce Flow to 0.5 mL/min Action2->Check Action3->Action2

Caption: Optimization decision tree for maximizing resolution (


).

Troubleshooting & Critical Considerations

Peak Tailing
  • Cause: Interaction between the ester carbonyl and residual silanols on the silica support.

  • Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Warning: For tert-butyl esters, avoid high concentrations of TFA (>0.5%) and high temperatures (>30°C) to prevent acid-catalyzed deprotection (cleavage of the tert-butyl group).

Detection Issues
  • Problem: The molecule has weak UV absorbance.

  • Fix: Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector) if UV at 210 nm is too noisy due to solvent cutoff.

Sample Diluent Mismatch
  • Problem: Injecting the sample dissolved in 100% IPA onto a 98% Hexane mobile phase can cause "solvent shock," leading to broad or split peaks.

  • Fix: Always dissolve the sample in the mobile phase (e.g., 98:2 Hexane:IPA).

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Link

  • YMC Co., Ltd. (2023). Optimization of chromatographic conditions for Chiral ART columns. YMC Technical Guide. Link

  • Phenomenex. (2023).[2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide. Link

  • Sigma-Aldrich. (2022). Chiral Chromatography Frequently Asked Questions. Supelco Analytical Technical Library. Link

  • Cirilli, R., et al. (2017). HPLC Separation of Diastereomers and Enantiomers. MDPI Separations. Link

Sources

Comparative

Spectroscopic Distinction of tert-Butyl Esters and Alkyl Bromides: A Comparative IR Analysis Guide

Executive Summary & Scientific Context In the high-stakes environment of drug development and organic synthesis, the rapid validation of functional group interconversions is critical. While NMR remains the gold standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the high-stakes environment of drug development and organic synthesis, the rapid validation of functional group interconversions is critical. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an immediate, in-situ method for monitoring reaction progress—specifically for detecting the formation of tert-butyl esters (common protecting groups) and alkyl bromides (versatile electrophiles).

This guide moves beyond basic spectral assignment. It provides a comparative analysis of these two functionalities against their structural analogs (methyl esters, alkyl chlorides), grounded in vibrational mechanics and field-proven experimental protocols.

The tert-Butyl Ester Signature

The tert-butyl ester is not merely a "bulky" ester; its spectroscopic signature is defined by specific skeletal vibrations that distinguish it from methyl or ethyl esters.

Vibrational Mechanics

The tert-butyl group exerts a strong positive inductive effect (+I). Electronically, this increases electron density at the ester oxygen, slightly reducing the bond order of the carbonyl (C=O) compared to a methyl ester. However, the most diagnostic feature is not the carbonyl shift, but the skeletal bending modes of the trimethyl moiety.

Diagnostic Bands & Comparative Data[1]

The "Smoking Gun" for a tert-butyl group is the splitting of the symmetric methyl bending vibration. While a single methyl group shows one band at ~1375 cm⁻¹, the interaction between the three methyls on the quaternary carbon splits this into a characteristic doublet.

Table 1: tert-Butyl Ester vs. Methyl Ester IR Profile

Vibrational Modetert-Butyl Ester (Target)Methyl Ester (Alternative)Mechanistic Insight
C=O Stretch 1730 – 1745 cm⁻¹1735 – 1750 cm⁻¹t-Butyl steric/electronic effects often cause a slight redshift (~5-10 cm⁻¹) vs methyl, but overlap is common.
C-O Stretch 1150 – 1250 cm⁻¹1150 – 1250 cm⁻¹Strong coupled vibrations; difficult to distinguish solely on this band.
Sym. CH₃ Bend Doublet: 1395 & 1365 cm⁻¹ Singlet: ~1375 cm⁻¹ CRITICAL DIAGNOSTIC. The "tert-butyl split" confirms the quaternary carbon center.
C-H Stretch 2980 – 2850 cm⁻¹2980 – 2850 cm⁻¹t-Butyl often shows a simplified, intense C-H profile compared to long alkyl chains.

Analyst Note: The band at ~1365 cm⁻¹ in the doublet is typically stronger and sharper. If you see a singlet at 1375 cm⁻¹, you likely have a methyl ester or ethyl group, not a tert-butyl.

The Alkyl Bromide Signature[2]

Identifying alkyl bromides by IR is challenging because the C-Br stretch falls in the "fingerprint region" (< 1000 cm⁻¹), where many skeletal vibrations overlap. However, using Hooke’s Law, we can predict its position relative to other halides.

Hooke’s Law & Mass Effect

The frequency of vibration (


) is inversely proportional to the reduced mass (

) of the atoms involved:

Since Bromine (79.9 amu) is significantly heavier than Chlorine (35.5 amu), the C-Br stretch appears at a much lower frequency than the C-Cl stretch.
Comparative Halide Data[3][4]

Table 2: Alkyl Bromide vs. Alternatives

Functional GroupC-X Stretch FrequencySpectral RegionNotes
Alkyl Bromide (R-Br) 690 – 515 cm⁻¹ Far FingerprintOften requires KBr pellets or CsI optics; standard NaCl plates cut off at 650 cm⁻¹.
Alkyl Chloride (R-Cl) 850 – 550 cm⁻¹FingerprintHigher frequency due to lower mass of Cl.
Alkyl Iodide (R-I) ~500 cm⁻¹Far IRUsually outside standard FTIR range (4000-400 cm⁻¹).

Decision Logic & Spectral Interpretation

When monitoring a reaction (e.g., esterification of a bromoacetic acid derivative), use the following logic flow to confirm the presence of both functional groups.

SpectralLogic Start Analyze Spectrum (4000 - 400 cm⁻¹) CheckCO Strong Band 1730-1750 cm⁻¹? Start->CheckCO DoubletCheck Check 1400-1350 cm⁻¹ Is there a Doublet (1395 & 1365)? CheckCO->DoubletCheck Yes (Ester/Carbonyl) ResultTB CONFIRMED: tert-Butyl Ester DoubletCheck->ResultTB Yes (Split Peak) ResultMe LIKELY: Methyl/Ethyl Ester DoubletCheck->ResultMe No (Singlet 1375) FingerprintCheck Check 690-515 cm⁻¹ Strong Band Present? ResultBr CONFIRMED: Alkyl Bromide FingerprintCheck->ResultBr Yes ResultNoBr ABSENT: No C-Br Detected FingerprintCheck->ResultNoBr No ResultTB->FingerprintCheck Check Halide

Figure 1: Spectral decision tree for differentiating tert-butyl esters and alkyl bromides.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the method of sample preparation is as critical as the analysis itself. The C-Br stretch is easily obscured by solvent cutoffs or improper window materials.

Protocol: Analysis of tert-Butyl Bromoacetate Derivatives

Objective: Confirm the integrity of the tert-butyl protecting group while ensuring the bromine atom remains intact.

Materials:
  • Sample: Reaction crude or purified oil.

  • Optics: KBr Pellets (Solid) or ZnSe ATR (Liquid). Note: Do not use NaCl plates if looking for C-Br bands below 600 cm⁻¹ as NaCl absorbs/cuts off near 600 cm⁻¹.

  • Solvent (if solution cell): Carbon Tetrachloride (CCl₄) or CS₂ are preferred over Chloroform (CHCl₃) because CHCl₃ has strong absorption in the fingerprint region that masks C-Br bands.

Workflow:

Workflow Prep Sample Prep PhaseCheck Liquid or Solid? Prep->PhaseCheck ATR ZnSe / Diamond ATR (Direct Deposition) PhaseCheck->ATR Liquid/Oil KBr KBr Pellet (1-2% Sample in KBr) PhaseCheck->KBr Solid Scan Acquire Spectrum (32 Scans, Res 4 cm⁻¹) ATR->Scan KBr->Scan Process Post-Processing (Baseline Corr. + CO₂ Removal) Scan->Process Validation Validation Check: 1. C=O (1740) 2. t-Bu Doublet (1365) 3. C-Br (600-500) Process->Validation

Figure 2: Experimental workflow for optimizing detection of low-frequency C-Br bands.

Step-by-Step Methodology
  • Background Collection: Collect an air background immediately prior to sampling to minimize water vapor interference in the 1600-1500 cm⁻¹ region (which can obscure carbonyl overtones).

  • Sample Application:

    • For ATR: Apply sufficient sample to cover the crystal. Ensure the evanescent wave penetrates the sample (liquid contact is usually sufficient; solids require high pressure clamp).

    • For KBr: Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent disk. Crucial: KBr is transparent down to 400 cm⁻¹, making it superior to NaCl for C-Br detection.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Verification:

    • Locate the C=O stretch.[1][2][3][4][5][6]

    • Zoom into 1400-1350 cm⁻¹. Confirm the doublet.

    • Zoom into 700-500 cm⁻¹. Confirm the broad, medium-to-strong C-Br band.

Troubleshooting & Artifacts

Fermi Resonance

In some tert-butyl esters, the carbonyl overtone (2 x


) can interact with the fundamental C-H stretch or C=O stretch, creating a "Fermi doublet" in the carbonyl region (splitting the 1740 peak into two). Do not confuse this with the presence of two different ester species.
Solvent Interference

If analyzing in solution:

  • Chloroform (CHCl₃): Absorbs strongly at ~760 cm⁻¹ and ~1215 cm⁻¹. Can mask C-Br stretches and ester C-O stretches.

  • Dichloromethane (DCM): Absorbs at ~700 cm⁻¹.

  • Recommendation: Evaporate solvent to a film or use ATR for neat samples to avoid masking the C-Br region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for C-H bending doublets and Halide mass effects).
  • NIST Chemistry WebBook. Infrared Spectra of tert-Butyl Esters. National Institute of Standards and Technology.[7][8] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Validation

Technical Comparison Guide: MS Fragmentation of Tert-butyl 4-bromo-2-methylbutanoate

Here is the comprehensive technical comparison guide for the mass spectrometry fragmentation of Tert-butyl 4-bromo-2-methylbutanoate . Executive Summary: The "Phantom" Molecular Ion In the analysis of Tert-butyl 4-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for the mass spectrometry fragmentation of Tert-butyl 4-bromo-2-methylbutanoate .

Executive Summary: The "Phantom" Molecular Ion

In the analysis of Tert-butyl 4-bromo-2-methylbutanoate (T-BMB) , researchers often encounter a confounding issue: the absence of a molecular ion (


) peak. Unlike its methyl or ethyl analogs, T-BMB undergoes a rapid, thermodynamically driven fragmentation that obliterates the parent ion before detection in standard Electron Ionization (EI) sources.

This guide dissects the specific fragmentation pathways of T-BMB, compares them with stable alternatives (Methyl esters), and provides a self-validating protocol for positive identification using diagnostic daughter ions.

Key Chemical Data
  • Compound: Tert-butyl 4-bromo-2-methylbutanoate

  • Formula:

    
    
    
  • Molecular Weight: 236.04 / 238.04 (1:1 Isotopic Ratio)

  • Key Challenge: Labile tert-butyl ester bond leads to dominant isobutene loss (

    
    ).
    

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of T-BMB is governed by three distinct mechanistic pillars. Understanding these allows for confident structural assignment even in the absence of a molecular ion.

Pathway A: The McLafferty-Like Rearrangement (Isobutene Loss)

The most dominant pathway for tert-butyl esters is the loss of the alkyl group via a six-membered transition state. This is not a standard cleavage but a rearrangement that yields the radical cation of the corresponding carboxylic acid and neutral isobutene.

  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from one of the tert-butyl methyl groups.
    
  • Result: Expulsion of neutral isobutene (

    
    , 56 Da).
    
  • Diagnostic Peak: The spectrum effectively mimics that of 4-bromo-2-methylbutanoic acid (

    
     180/182).
    
Pathway B: The "Acid" McLafferty Rearrangement

Once the free acid radical cation is formed (


 180/182), it contains its own 

-hydrogen (on the

group) relative to the carbonyl.
  • Mechanism: Transfer of H from

    
     (gamma) to the carbonyl oxygen.[1]
    
  • Cleavage: Bond breaks between

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Fragment: Formation of the characteristic enol ion (

    
     74) and loss of neutral vinyl bromide.
    
Pathway C: The Bromine Isotope Signature

Any fragment retaining the bromine atom will exhibit the characteristic 1:1 doublet intensity ratio (


). This is the primary "flag" for verifying the halogenated tail.

Comparative Analysis: T-BMB vs. Methyl Analog

To validate the identity of T-BMB, it is crucial to compare its behavior against a more stable analog, Methyl 4-bromo-2-methylbutanoate (M-BMB) .

Table 1: Diagnostic Ion Comparison
FeatureTert-butyl 4-bromo-2-methylbutanoate (T-BMB)Methyl 4-bromo-2-methylbutanoate (M-BMB)Interpretation
Molecular Ion (

)
Absent / Trace (<1%)Distinct (

194/196)
Methyl esters stabilize the radical cation; t-butyl esters do not.
Base Peak

57
(

)

59
(

) or 87

57 confirms the t-butyl group; it dominates the spectrum.
Primary Daughter

180/182
(Acid Ion)

163/165
(

)
T-BMB loses isobutene (56); M-BMB loses methoxy (31).
Bromine Pattern Visible in

180/182 and 135/137
Visible in

194/196 and 135/137
Both show 1:1 ratio in high-mass fragments.
Stability Low (Thermal degradation in injector possible)High (Stable in GC injection)T-BMB requires lower injector temps to prevent pyrolysis.

Visualizing the Fragmentation Logic

The following diagram illustrates the specific decay of T-BMB, highlighting the "Phantom Molecular Ion" and the subsequent cascade.

FragmentationPathway M_Ion Molecular Ion (Transient) [C9H17BrO2]+. m/z 236/238 tBu_Cation Base Peak [C4H9]+ m/z 57 M_Ion->tBu_Cation Direct Cleavage (Dominant) Acid_Ion Acid Radical Cation [C5H9BrO2]+. m/z 180/182 M_Ion->Acid_Ion 1,5-H Shift (Loss of Isobutene) Isobutene Neutral Loss Isobutene (C4H8) M_Ion->Isobutene McLafferty_Prod McLafferty Product (Enol) [C3H6O2]+. m/z 74 Acid_Ion->McLafferty_Prod Acid Chain McLafferty Vinyl_Br Neutral Loss Vinyl Bromide (C2H3Br) Acid_Ion->Vinyl_Br Neutral Loss

Caption: Figure 1. Fragmentation cascade of Tert-butyl 4-bromo-2-methylbutanoate. Note the bifurcation at the molecular ion leading to the dominant m/z 57 peak and the diagnostic acid fragment.

Experimental Protocol: Self-Validating Identification

To confirm the identity of T-BMB without a molecular ion, follow this "Triangulation Protocol." This method uses three data points to confirm structure.

Step 1: Instrument Setup (GC-MS)
  • Inlet Temperature: Set to 150°C - 200°C .

    • Reasoning: High inlet temperatures (>250°C) can cause thermal pyrolysis of the tert-butyl ester before ionization, artificially inflating the acid peak (

      
       180) and confusing quantification.
      
  • Ionization: EI at 70 eV.[2]

  • Column: Non-polar (e.g., DB-5ms or equivalent).

Step 2: The Triangulation Check

Verify the presence of these three peaks. If all distinct criteria are met, the compound is T-BMB.

  • The "Anchor" (Base Peak):

    • Target:

      
       57.
      
    • Criterion: Must be the most abundant peak (100%).

    • Validation: Confirms the tert-butyl group.

  • The "Ghost" (Acid Fragment):

    • Target:

      
       180 and 182.
      
    • Criterion: Must appear as a doublet with equal intensity (1:1).

    • Validation: Confirms the presence of one Bromine atom and the specific carboxylic acid backbone (

      
      ).
      
  • The "Fingerprint" (Secondary Rearrangement):

    • Target:

      
       74.
      
    • Criterion: Significant abundance (typically 20-50%).

    • Validation: Confirms the 2-methyl substitution pattern via the McLafferty rearrangement of the acid fragment. (A straight-chain isomer would yield

      
       60).
      
Step 3: Derivatization (Optional Confirmation)

If ambiguity remains (e.g., distinguishing from the free acid impurity), perform a Transesterification Micro-Reaction :

  • Dissolve 1 mg sample in Methanol.

  • Add 1 drop

    
    . Heat at 60°C for 10 mins.
    
  • Analyze via GC-MS.[2]

  • Result: The peak should shift to the Methyl Ester (

    
     194/196), and the 
    
    
    
    57 base peak will disappear, replaced by
    
    
    59 or 87.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on McLafferty rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Reference for isotope patterns of halogenated compounds).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 4-bromo-2-methylbutanoate

Topic: Personal Protective Equipment & Handling Guide for Tert-butyl 4-bromo-2-methylbutanoate Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Safe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for Tert-butyl 4-bromo-2-methylbutanoate Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Tert-butyl 4-bromo-2-methylbutanoate (CAS: 1210410-44-8) is a specialized alkylating agent used primarily as an intermediate in organic synthesis. While official GHS classifications currently list it as a Skin and Eye Irritant (Warning), its structural classification as a halogenated ester warrants a "precautionary high-hazard" approach.

As a Senior Application Scientist, I strongly advise treating this compound with protocols reserved for potential alkylating agents . The gamma-bromo position renders it less acutely lachrymatory than its alpha-bromo analogs, but it retains the capacity for tissue irritation and potential sensitization upon repeated exposure. This guide prioritizes a defense-in-depth strategy, ensuring that personal protective equipment (PPE) serves as a redundant fail-safe rather than a primary barrier.

Technical Identity & Hazard Profile

Parameter Technical Specification
Chemical Name Tert-butyl 4-bromo-2-methylbutanoate
CAS Number 1210410-44-8
Formula C₉H₁₇BrO₂
Molecular Weight 237.14 g/mol
Physical State Liquid (Colorless to light yellow)
Storage Condition 2–8°C, Hygroscopic (Store under inert gas)
GHS Signal Word WARNING
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.Precautionary Note:[1][2][3] Treat as potential alkylating agent.

Personal Protective Equipment (PPE) Strategy

The selection of PPE for halogenated esters requires balancing dexterity with permeation resistance. Standard nitrile gloves provide splash protection only and are insufficient for prolonged immersion or spill cleanup.

A. Hand Protection Logic
  • Routine Handling (Small Scale < 10 mL):

    • Primary: Disposable Nitrile Gloves (Minimum thickness 5 mil / 0.12 mm).

    • Protocol: "Splash & Change." If the chemical contacts the glove, remove immediately, wash hands, and don a new pair.

  • Scale-Up / Spill Cleanup:

    • Primary: Laminate Film Gloves (e.g., Silver Shield/4H or Barrier®).

    • Secondary (Outer): Heavy-duty Nitrile (for mechanical protection of the inner laminate glove).

    • Reasoning: Halogenated organics can permeate standard nitrile in <15 minutes. Laminate film offers >4 hours of breakthrough time.

B. Eye & Body Protection[4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Note: Safety glasses are insufficient if dispensing liquids under pressure or heating.

  • Respiratory: Handling must occur within a certified Chemical Fume Hood . If hood access is compromised, a half-face respirator with Organic Vapor (OV) cartridges is required.

  • Body: Standard cotton lab coat (buttoned) + chemical-resistant apron if handling volumes >100 mL.

C. PPE Decision Workflow (Visualization)

PPE_Selection Start Start: PPE Assessment Task Define Task / Scale Start->Task SmallScale Routine Synthesis (< 10 mL) Task->SmallScale LargeScale Scale-Up / Spill Cleanup (> 10 mL or High Risk) Task->LargeScale RoutinePPE GLOVES: Nitrile (5 mil) EYES: Safety Glasses w/ Side Shields VENTILATION: Fume Hood SmallScale->RoutinePPE HighRiskPPE GLOVES: Silver Shield (Laminate) + Outer Nitrile EYES: Chemical Goggles BODY: Lab Coat + Apron LargeScale->HighRiskPPE Check Inspect PPE for Defects RoutinePPE->Check HighRiskPPE->Check Proceed Proceed with Experiment Check->Proceed

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and risk.

Operational Handling Protocol

This protocol ensures self-validating safety by integrating "checkpoints" into the workflow.

Phase 1: Pre-Operational Setup
  • Verify Ventilation: Ensure fume hood sash is at the safe working height and face velocity is 80–100 fpm.

  • Quench Prep: Prepare a beaker of 10% aqueous Sodium Carbonate (Na₂CO₃) or 5% Sodium Thiosulfate . This serves as an immediate neutralization bath for contaminated pipette tips or small spills.

  • Thawing: If stored at 2–8°C, allow the container to reach room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).

Phase 2: Transfer & Synthesis
  • Double-Containment: When moving the bottle from storage to the hood, use a secondary container (Nalgene or polyethylene bucket).

  • Dispensing:

    • Use positive-displacement pipettes for volumes < 1 mL to prevent dripping.

    • For larger volumes, use a glass syringe with a Luer-lock needle. Avoid pouring directly from the bottle to minimize thread contamination.

  • Reaction Monitoring: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon) and equipped with a reflux condenser to contain vapors.

Phase 3: Post-Work & Decontamination
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with acetone. Dispose of tissues as solid hazardous waste.

  • Seal: Parafilm the cap to ensure an air-tight seal for cold storage.

  • Waste Segregation:

    • Liquid Waste: Segregate into "Halogenated Organic Waste." DO NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

    • Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste."

Emergency Response & Disposal Logistics

Accidental Release Measures (Spill)
  • Minor Spill (< 5 mL):

    • Alert nearby personnel.

    • Cover with absorbent pads or vermiculite.

    • Wipe area with 10% Na₂CO₃ solution to neutralize residual acidity.

    • Dispose of debris in a sealed bag as hazardous waste.

  • Major Spill (> 50 mL):

    • Evacuate the immediate area.

    • Do not attempt cleanup without a respirator (OV Cartridges) and Silver Shield gloves.

    • Contact EHS / Emergency Response.

Disposal Specifications
Waste StreamClassificationHandling Instruction
Stream A Halogenated SolventspH adjust to 6–8 if acidic. Label "Contains Alkyl Bromides."[4][5]
Stream B Solid DebrisDouble-bag in polyethylene. Label "Toxic/Irritant Debris."
Emergency Logic Flow

Spill_Response Accident Spill Detected Assess Assess Volume Accident->Assess Minor < 5 mL (Inside Hood) Assess->Minor Major > 5 mL (Or Outside Hood) Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Wash (Na2CO3) 3. Bag Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Close Hood Sash 3. Call EHS Major->ActionMajor

Figure 2: Immediate response protocol for chemical spills.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Tert-butyl 4-bromo-2-methylbutanoate (CAS 1210410-44-8).[6][7][8][9] Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: Tert-butyl 4-bromo-2-methylbutanoate.[1][3][6][7][8][9][10] National Library of Medicine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[11] (For glove selection logic regarding halogenated esters). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General protocols for alkylating agents). Retrieved from

Sources

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